Product packaging for Resorantel(Cat. No.:CAS No. 20788-07-2)

Resorantel

Cat. No.: B1216813
CAS No.: 20788-07-2
M. Wt: 308.13 g/mol
InChI Key: IHYNKGRWCDKNEG-UHFFFAOYSA-N
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Description

structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrNO3 B1216813 Resorantel CAS No. 20788-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-2,6-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10BrNO3/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h1-7,16-17H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYNKGRWCDKNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)NC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174879
Record name Resorantel
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Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20788-07-2
Record name Resorantel
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Record name Resorantel [INN]
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Record name Resorantel
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Record name Resorantel
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Record name RESORANTEL
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Foundational & Exploratory

The Core Mechanism of Action of Resorantel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorantel, a member of the salicylanilide class of anthelmintics, exerts its parasiticidal activity primarily through the disruption of parasite energy metabolism. This technical guide delineates the core mechanism of action of this compound, focusing on its role as an uncoupler of oxidative phosphorylation in parasite mitochondria. This document provides a comprehensive overview of the underlying biochemical pathways, detailed experimental protocols for mechanism-of-action studies, and a summary of available data.

Introduction

This compound is a halogenated salicylanilide developed for its efficacy against cestode and trematode infections in veterinary medicine.[1][2] While it has been largely succeeded by newer anthelmintics, a thorough understanding of its mechanism of action remains critical for the study of drug resistance, the development of novel anti-parasitic agents, and for comparative pharmacology within the salicylanilide class. The primary molecular mechanism of salicylanilides, including this compound, is the uncoupling of oxidative phosphorylation, a process that is vital for ATP synthesis in aerobic parasites.[1][3]

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The central mechanism of this compound's anthelmintic activity is its function as a protonophore, leading to the uncoupling of oxidative phosphorylation in the mitochondria of susceptible parasites.[1][4]

2.1. The Protonophore Action of Salicylanilides

Salicylanilides are lipophilic weak acids.[4] This chemical property allows them to readily diffuse across the inner mitochondrial membrane in both their protonated and deprotonated states. The uncoupling process can be described in the following steps:

  • Protonation in the Intermembrane Space: The intermembrane space of actively respiring mitochondria has a lower pH (higher proton concentration) due to the action of the electron transport chain (ETC). In this acidic environment, the anionic form of this compound picks up a proton.

  • Diffusion Across the Inner Mitochondrial Membrane: The now-neutral, protonated this compound molecule is lipophilic and can easily diffuse across the lipid bilayer of the inner mitochondrial membrane into the mitochondrial matrix.

  • Deprotonation in the Mitochondrial Matrix: The mitochondrial matrix has a higher pH (lower proton concentration). Upon entering this alkaline environment, the this compound molecule releases its proton.

  • Return to the Intermembrane Space: The resulting anionic this compound molecule is then driven back across the inner mitochondrial membrane to the intermembrane space by the positive-inside mitochondrial membrane potential, completing the cycle.

This cyclical transport of protons back into the mitochondrial matrix dissipates the proton motive force (PMF) that is normally used by ATP synthase to produce ATP. The energy generated by the electron transport chain is consequently released as heat instead of being captured in the chemical bonds of ATP. This leads to a rapid depletion of the parasite's energy reserves, resulting in paralysis and death.[1][4]

G cluster_0 Inner Mitochondrial Membrane cluster_1 ETC Electron Transport Chain IMS Intermembrane Space (High H+) ETC->IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_pos H+ Matrix Mitochondrial Matrix (Low H+) R_H R-H R_H->Matrix Diffusion R_neg R- R_H->R_neg Deprotonation R_neg->IMS Electrophoretic Movement H_pos->ATP_Synthase Proton Motive Force H_pos->R_neg Protonation ADP_Pi ADP + Pi G start Start: Collect adult parasites wash Wash parasites in buffer start->wash homogenize Homogenize in ice-cold isolation buffer wash->homogenize centrifuge1 Centrifuge at low speed (e.g., 600 x g) homogenize->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 pellet1 Discard pellet (nuclei, debris) centrifuge1->pellet1 centrifuge2 Centrifuge supernatant at high speed (e.g., 10,000 x g) supernatant1->centrifuge2 pellet2 Collect mitochondrial pellet centrifuge2->pellet2 supernatant2 Discard supernatant (cytosol) centrifuge2->supernatant2 wash_mito Wash mitochondrial pellet pellet2->wash_mito resuspend Resuspend in assay buffer wash_mito->resuspend end End: Isolated mitochondria resuspend->end

References

Molecular Targets of Salicylanilide Anthelmintics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylanilides are a class of synthetic anthelmintics widely used in veterinary medicine to control parasitic helminth infections. Their primary mechanism of action is the uncoupling of oxidative phosphorylation in parasite mitochondria, leading to a disruption of energy metabolism and subsequent paralysis and death of the parasite. This technical guide provides an in-depth overview of the molecular targets of salicylanilide anthelmintics, with a focus on their well-established role as mitochondrial uncouplers. It includes a summary of quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction

Salicylanilides, including prominent members such as niclosamide, closantel, and rafoxanide, are narrow-spectrum anthelmintics effective against a range of parasitic flatworms (trematodes and cestodes) and some nematodes.[1] Their efficacy stems from their ability to act as protonophores, disrupting the mitochondrial proton gradient essential for ATP synthesis.[2][3] This guide will delve into the core molecular mechanisms, providing researchers and drug development professionals with a comprehensive understanding of how these compounds exert their anthelmintic effects.

Primary Molecular Target: Mitochondrial Uncoupling

The principal molecular target of salicylanilide anthelmintics is the inner mitochondrial membrane of the parasite's cells. They function as proton ionophores, effectively shuttling protons from the intermembrane space back into the mitochondrial matrix, thereby dissipating the crucial proton gradient generated by the electron transport chain.[2] This uncoupling of oxidative phosphorylation from ATP synthesis has catastrophic consequences for the parasite's energy metabolism.[3]

The process can be summarized in the following steps:

  • Protonation: In the acidic environment of the intermembrane space, the weakly acidic salicylanilide molecule becomes protonated.

  • Membrane Translocation: The now neutral, lipophilic molecule can readily diffuse across the inner mitochondrial membrane.

  • Deprotonation: Upon entering the alkaline environment of the mitochondrial matrix, the salicylanilide releases its proton.

  • Cycle Repetition: The deprotonated salicylanilide, now negatively charged, is driven back across the membrane to the intermembrane space by the negative-inside membrane potential, ready to repeat the cycle.

This futile cycling of protons leads to a state of high mitochondrial respiration without the commensurate production of ATP. The parasite is essentially starved of energy, leading to paralysis and eventual death.[1]

Other Potential Molecular Targets

While mitochondrial uncoupling is the primary mechanism of anthelmintic action, some studies suggest other potential targets, particularly in the context of drug repurposing for other diseases. For instance, in various cancer cell lines, salicylanilides have been shown to inhibit signaling pathways such as STAT3, NF-κB, Wnt/β-catenin, and mTORC1.[4]

Another area of investigation is the inhibition of fumarate reductase, an enzyme crucial for anaerobic energy metabolism in some helminths.[5][6] However, the evidence for direct and potent inhibition of this enzyme by salicylanilides in their target helminths is less robust compared to their well-documented uncoupling activity.

Quantitative Data on Salicylanilide Efficacy

The following tables summarize the available quantitative data on the efficacy of key salicylanilide anthelmintics against representative helminth parasites.

Table 1: In Vitro Efficacy of Salicylanilides Against Haemonchus contortus

CompoundAssayParameterValueReference
ClosantelLarval Motility AssayIC500.144 µg/mL[7]
RafoxanideLarval Motility AssayIC50> 0.1 µg/mL (resistance suspected)[7]

Table 2: In Vitro Efficacy of Salicylanilides Against Fasciola hepatica

CompoundAssayParameterValue (µg/mL)Reference
ClosantelEgg Hatch AssayLD5080[8]
RafoxanideEgg Hatch AssayLD501,450[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of salicylanilide anthelmintics.

Larval Motility Assay

This assay is used to determine the concentration-dependent effect of anthelmintics on the viability of parasitic larvae.

Materials:

  • Parasite larvae (e.g., Haemonchus contortus L3)

  • Culture medium (e.g., RPMI-1640)[9]

  • 96-well microtiter plates

  • Salicylanilide compounds of interest

  • Solvent for dissolving compounds (e.g., DMSO)

  • Incubator

  • Inverted microscope or automated motility tracker (e.g., WMicrotracker)[10]

Procedure:

  • Prepare serial dilutions of the salicylanilide compounds in the culture medium. A final solvent concentration (e.g., 0.1% DMSO) should be maintained across all wells, including controls.[9]

  • Add a defined number of larvae (e.g., 50-100 L3) suspended in culture medium to each well of a 96-well plate.[9][10]

  • Add the different concentrations of the anthelmintic compounds to the respective wells. Include solvent-only and medium-only control wells.[9]

  • Incubate the plates at an appropriate temperature (e.g., 37°C for H. contortus) for a defined period (e.g., 24-72 hours).[9][10]

  • Assess larval motility. This can be done manually by observing each well under an inverted microscope and scoring larvae as motile or non-motile. Alternatively, automated systems can be used to quantify movement.[10]

  • Calculate the percentage of non-motile larvae for each concentration.

  • Determine the IC50 value (the concentration of the drug that inhibits motility by 50%) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Isolation of Helminth Mitochondria

This protocol provides a general framework for isolating mitochondria from parasitic helminths, which can then be used for functional assays.

Materials:

  • Adult helminths (e.g., Fasciola hepatica or Haemonchus contortus)

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Dounce homogenizer or similar tissue grinder

  • Centrifuge capable of reaching at least 10,000 x g

  • Ice-cold centrifuge tubes

Procedure:

  • Wash the collected adult worms thoroughly in an appropriate buffer (e.g., PBS) to remove host tissue and debris.

  • Homogenize the worms in ice-cold mitochondrial isolation buffer using a Dounce homogenizer. The number of strokes should be optimized to ensure cell disruption without excessive damage to the mitochondria.[11]

  • Centrifuge the homogenate at a low speed (e.g., 600-1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[12]

  • Carefully transfer the supernatant to a new centrifuge tube and centrifuge at a higher speed (e.g., 8,000-10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.[12]

  • Discard the supernatant and gently wash the mitochondrial pellet by resuspending it in fresh, ice-cold isolation buffer and repeating the high-speed centrifugation step.

  • Resuspend the final mitochondrial pellet in a small volume of appropriate buffer for subsequent assays.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

Measurement of Mitochondrial Oxygen Consumption

This assay directly measures the effect of salicylanilides on the respiratory activity of isolated helminth mitochondria.

Materials:

  • Isolated helminth mitochondria

  • Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2)

  • Respiratory substrates (e.g., succinate, pyruvate, malate)

  • ADP

  • Salicylanilide compounds

  • Clark-type oxygen electrode or a Seahorse XF Analyzer[13][14]

Procedure:

  • Calibrate the oxygen electrode system according to the manufacturer's instructions.

  • Add the respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Add the respiratory substrate(s) to the chamber.

  • Add a known amount of isolated mitochondria (e.g., 0.5-1 mg of protein) to the chamber and record the basal rate of oxygen consumption (State 2 respiration).

  • Add a small, defined amount of ADP to initiate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).

  • Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to a slower rate (State 4 respiration), which is primarily due to the proton leak across the inner mitochondrial membrane.

  • Add the salicylanilide compound at the desired concentration and observe the effect on the State 4 respiration rate. An uncoupler will cause a significant increase in the State 4 respiration rate.

  • The respiratory control ratio (RCR), calculated as the ratio of State 3 to State 4 respiration, is a measure of the coupling between respiration and ATP synthesis. Uncouplers will decrease the RCR.

Measurement of Mitochondrial Membrane Potential

This assay utilizes fluorescent dyes to assess the effect of salicylanilides on the mitochondrial membrane potential (ΔΨm).

Materials:

  • Intact helminth larvae or isolated mitochondria

  • Fluorescent potentiometric dye (e.g., Rhodamine 123, TMRM, or JC-1)[15][16]

  • Fluorescence microscope or a plate reader with fluorescence capabilities

  • Salicylanilide compounds

  • Positive control uncoupler (e.g., FCCP)

Procedure:

  • Incubate the larvae or isolated mitochondria with the fluorescent dye for a specific period to allow for dye accumulation in the mitochondria, driven by the membrane potential. The optimal dye concentration and incubation time should be determined empirically.

  • Wash the samples to remove excess dye.

  • Treat the samples with different concentrations of the salicylanilide compound. Include a vehicle control and a positive control (FCCP).

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

  • For dyes like Rhodamine 123 and TMRM, a decrease in fluorescence intensity within the mitochondria indicates a depolarization of the mitochondrial membrane.

  • For a ratiometric dye like JC-1, a shift from red fluorescence (J-aggregates in healthy, polarized mitochondria) to green fluorescence (monomers in depolarized mitochondria) indicates a loss of membrane potential.[16]

  • Quantify the change in fluorescence to determine the extent of mitochondrial membrane depolarization induced by the salicylanilide.

Visualizations

Signaling Pathway of Mitochondrial Uncoupling by Salicylanilides

Salicylanilide_Mechanism cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (IMS) (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) cluster_Consequences Consequences for the Parasite H_plus_IMS H+ ATP_Synthase ATP Synthase H_plus_IMS->ATP_Synthase Drives ATP Synthesis H_plus_Matrix H+ Salicylanilide Salicylanilide (S-OH) H_plus_Matrix->Salicylanilide Returns to IMS Proton_Gradient_Dissipation Proton Gradient Dissipation H_plus_Matrix->Proton_Gradient_Dissipation IMM Inner Mitochondrial Membrane (IMM) ETC Electron Transport Chain (ETC) ETC->H_plus_IMS Pumps H+ ATP_Synthase->H_plus_Matrix Protonated_Salicylanilide Protonated Salicylanilide (S-OH2+) Salicylanilide->Protonated_Salicylanilide Gains H+ in IMS Protonated_Salicylanilide->H_plus_Matrix Crosses IMM & Releases H+ in Matrix ATP_Depletion ATP Depletion Proton_Gradient_Dissipation->ATP_Depletion Paralysis_Death Paralysis & Death ATP_Depletion->Paralysis_Death

Caption: Mechanism of mitochondrial uncoupling by salicylanilides.

Experimental Workflow for Larval Motility Assay

Larval_Motility_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Salicylanilides start->prep_compounds add_larvae Add Larvae to 96-Well Plate prep_compounds->add_larvae add_compounds Add Drug Dilutions and Controls to Wells add_larvae->add_compounds incubate Incubate at 37°C for 24-72 hours add_compounds->incubate assess_motility Assess Larval Motility (Microscopy or Automated) incubate->assess_motility calculate_inhibition Calculate Percentage of Inhibition assess_motility->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro larval motility assay.

Experimental Workflow for Measuring Mitochondrial Oxygen Consumption

Oxygen_Consumption_Workflow start Start isolate_mito Isolate Helminth Mitochondria start->isolate_mito calibrate_electrode Calibrate Oxygen Electrode isolate_mito->calibrate_electrode add_buffer_substrate Add Respiration Buffer and Substrate(s) calibrate_electrode->add_buffer_substrate add_mito Add Isolated Mitochondria (Measure State 2) add_buffer_substrate->add_mito add_adp Add ADP (Measure State 3) add_mito->add_adp measure_state4 Measure State 4 (ADP Consumed) add_adp->measure_state4 add_salicylanilide Add Salicylanilide (Observe Uncoupling) measure_state4->add_salicylanilide analyze_data Analyze Data (Calculate RCR) add_salicylanilide->analyze_data end End analyze_data->end

Caption: Workflow for measuring mitochondrial oxygen consumption.

Conclusion

The primary molecular target of salicylanilide anthelmintics is unequivocally the mitochondrion, where they act as potent uncouplers of oxidative phosphorylation. This disruption of the parasite's energy metabolism is the core of their anthelmintic activity. While other potential targets exist, their roles in the direct killing of helminths are less defined. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is crucial for the continued effective use of these drugs, for monitoring the development of resistance, and for the rational design of new and improved anthelmintic agents.

References

Resorantel: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorantel is a salicylanilide anthelmintic agent primarily used in veterinary medicine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacokinetics, and pharmacodynamics, along with relevant experimental protocols and a proposed synthesis workflow.

Chemical Structure and Identifiers

This compound, with the systematic IUPAC name N-(4-bromophenyl)-2,6-dihydroxybenzamide, is a halogenated salicylanilide. Its chemical structure consists of a 2,6-dihydroxybenzamide moiety linked to a 4-bromophenyl group.

IdentifierValue
IUPAC Name N-(4-bromophenyl)-2,6-dihydroxybenzamide
CAS Number 20788-07-2
Molecular Formula C₁₃H₁₀BrNO₃
Molecular Weight 308.13 g/mol
SMILES C1=CC(=C(C(=C1)O)C(=O)NC2=CC=C(C=C2)Br)O
InChI Key IHYNKGRWCDKNEG-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and understanding its biological activity.

PropertyValue
Melting Point Not available
Boiling Point Not available
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]
pKa Not available
LogP (XLogP3) 3.3

Pharmacodynamics and Mechanism of Action

This compound is effective against various parasitic helminths, particularly cestodes such as Thysaniezia and Moniezia species, and to a moderate extent, trematodes like Paramphistomum species in sheep.

The primary mechanism of action of salicylanilides, including this compound, involves the uncoupling of oxidative phosphorylation in the mitochondria of the parasite. This disruption of the mitochondrial membrane potential leads to a failure in ATP synthesis, ultimately causing energy depletion, paralysis, and death of the parasite.

This compound This compound Mitochondrion Parasite Mitochondrion This compound->Mitochondrion Enters ProtonGradient Proton Gradient (Δp) Mitochondrion->ProtonGradient Disrupts ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Decreases Paralysis Paralysis & Death ATP_Production->Paralysis

Caption: Proposed mechanism of action of this compound.

Pharmacokinetics

Limited information is available on the detailed pharmacokinetics of this compound. In vitro studies have shown that this compound can be hydroxylated by mammalian microsomal enzymes. However, it does not appear to be metabolized by the helminths Moniezia expansa or Ascaris suum. This suggests that the host animal metabolizes the drug, while the parasite is exposed to the parent compound. Further in vivo studies are required to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Synthesis

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2,6-Dihydroxybenzoic_acid 2,6-Dihydroxybenzoic acid Amidation Amidation 2,6-Dihydroxybenzoic_acid->Amidation 4-Bromoaniline 4-Bromoaniline 4-Bromoaniline->Amidation This compound This compound Amidation->this compound

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Anthelmintic Efficacy in Sheep

In vivo studies to determine the anthelmintic efficacy of this compound have been conducted in sheep naturally infected with parasites. A general protocol for such a study is outlined below.

1. Animal Selection: Select a group of sheep with confirmed parasitic infections. 2. Treatment: Administer this compound orally at a specified dosage. A control group should receive a placebo. 3. Fecal Egg Count Reduction (FECR) Test: Collect fecal samples before and after treatment to determine the reduction in parasite egg counts. 4. Post-mortem Examination: In some studies, animals may be euthanized to count the number of adult worms remaining in the gastrointestinal tract to determine the percentage of worm reduction.

High-Performance Liquid Chromatography (HPLC) for Analysis

While a specific HPLC method for this compound is not detailed, a general reverse-phase HPLC method for the analysis of salicylanilides can be adapted.

1. Instrumentation: A standard HPLC system with a UV detector. 2. Column: A C18 reversed-phase column. 3. Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) at a specific ratio and pH. 4. Detection: UV detection at a wavelength determined by the UV spectrum of this compound. 5. Quantification: The concentration of this compound in a sample can be determined by comparing its peak area to that of a known standard.

Conclusion

This compound is an established veterinary anthelmintic with a well-defined chemical structure. While its general mechanism of action as a salicylanilide is understood, there are notable gaps in the publicly available data regarding its specific physicochemical properties, a detailed synthesis protocol, and a comprehensive pharmacokinetic profile. Further research in these areas would provide a more complete understanding of this compound and could aid in the development of new anthelmintic agents.

References

In Vitro Susceptibility of Cestodes to Resorantel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Resorantel

This compound is a halogenated salicylanilide, a class of anthelmintic compounds known for their efficacy against various parasitic helminths.[1][2] It is primarily used in veterinary medicine to treat infections caused by flukes and tapeworms in livestock.[1] Like other salicylanilides, the primary mechanism of action of this compound is believed to be the uncoupling of oxidative phosphorylation in the mitochondria of the parasite.[1][3] This disruption of the parasite's energy metabolism leads to paralysis and death.[3] While in vivo studies have demonstrated its effectiveness against cestodes such as Moniezia spp., detailed in vitro susceptibility data, which is crucial for understanding its intrinsic activity and for drug development purposes, is scarce.[1]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of action for salicylanilides, including this compound, is the disruption of the proton gradient across the inner mitochondrial membrane of the parasite. This process, known as uncoupling of oxidative phosphorylation, inhibits the synthesis of ATP, the main energy currency of the cell.

cluster_mitochondrion Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Protons_High High H+ Concentration (Proton Motive Force) ETC->Protons_High Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Protons_High->ATP_Synthase H+ flow drives synthesis This compound This compound (Protonophore) Protons_High->this compound H+ transport Protons_Low Low H+ Concentration Energy Energy Production ATP->Energy This compound->Protons_Low dissipates gradient ADP ADP + Pi ADP->ATP_Synthase cluster_prep Parasite Preparation cluster_assay In Vitro Assay cluster_analysis Data Collection & Analysis Collect Collect Cestodes from Host Wash Wash in Saline Solution Collect->Wash Acclimatize Acclimatize in Culture Medium Wash->Acclimatize Expose Expose Parasites to Drug Acclimatize->Expose Prepare_Drug Prepare Drug Dilutions Prepare_Drug->Expose Incubate Incubate at 37°C Expose->Incubate Assess Assess Viability (Motility, Staining) Incubate->Assess Analyze Calculate IC50/LD50 Assess->Analyze

References

Methodological & Application

Application Notes and Protocols for Resorantel Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorantel is an anthelmintic agent used in veterinary medicine and for research purposes, particularly in studies of paramphistomiasis in cattle and sheep.[1][2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro and in vivo studies due to its high solubilizing capacity.[1][2] However, proper handling and consideration of DMSO's properties are essential to maintain the integrity of the compound and the validity of the research. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions using DMSO.

Physicochemical Properties and Solubility

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 308.13 g/mol [1][2]
Formula C13H10BrNO3[1][2]
CAS Number 20788-07-2[1][2]
Appearance White to off-white solid[1][2]
Solubility in DMSO 250 mg/mL (811.35 mM)[1][2]

Stock Solution Preparation and Storage

The following table outlines the recommended concentrations, storage conditions, and stability for this compound stock solutions.

ParameterRecommendationDetailsReference
Solvent Anhydrous/High-Purity DMSOHygroscopic DMSO can significantly impact solubility; use a newly opened bottle.[1][2]
Recommended Stock Concentration 10 mM - 100 mMHigher concentrations are possible but may be more prone to precipitation upon dilution.
Storage Temperature (Powder) -20°C for 3 years; 4°C for 2 yearsProtect from moisture.[1][2]
Storage Temperature (in DMSO) -80°C for up to 6 months; -20°C for up to 1 monthAliquoting is highly recommended to avoid repeated freeze-thaw cycles.[1][2]
Working Solution DMSO Concentration <0.5% for in vitro cell assays; <2% for in vivo animal studiesHigh concentrations of DMSO can be toxic to cells and animals.[4][5]

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (CAS: 20788-07-2)

  • Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sonicator (water bath or probe)

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warming DMSO: Gently warm the required volume of DMSO to room temperature. Ensure the cap is tightly sealed to prevent moisture absorption.

  • Weighing this compound: In a sterile microcentrifuge tube, accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 30.81 mg of this compound (Molecular Weight = 308.13 g/mol ).

  • Adding DMSO: Carefully add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • To ensure complete dissolution, sonicate the solution.[1][2] A water bath sonicator is recommended to avoid overheating. Sonicate in short bursts of 5-10 minutes, allowing the solution to cool to room temperature in between, until the solution is clear and no particulate matter is visible.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate until Clear vortex->sonicate If not fully dissolved aliquot Aliquot into Single-Use Vials sonicate->aliquot Ensure Homogeneity store Store at -80°C or -20°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Proposed Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound belongs to the salicylanilide class of anthelmintics. The proposed mechanism of action for this class of compounds involves the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This disruption of the proton gradient across the inner mitochondrial membrane inhibits ATP synthesis, leading to energy depletion and eventual death of the parasite.

G cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space etc Electron Transport Chain (ETC) h_ion etc->h_ion Pumps Protons atp_synthase ATP Synthase atp ATP atp_synthase->atp adp ADP + Pi adp->atp_synthase h_ion->atp_synthase Proton Motive Force This compound This compound This compound->h_ion Disrupts Gradient

Caption: Proposed mechanism of this compound as an uncoupler of oxidative phosphorylation.

Dilution of Stock Solutions for Experimental Use

To prepare working solutions, the concentrated stock solution should be diluted in a stepwise manner to avoid precipitation. For cell-based assays, the final concentration of DMSO should be kept below 0.5% to minimize cytotoxicity.[4] For animal studies, the final DMSO concentration should ideally be 2% or lower.[4] Always include a vehicle control (culture medium or buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Resorantel on Moniezia expansa

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Moniezia expansa, the sheep tapeworm, is a globally prevalent cestode parasite that can lead to significant economic losses in livestock production. Anthelmintic resistance is a growing concern, necessitating the development and standardized evaluation of new and existing compounds. Resorantel is a salicylanilide anthelmintic known for its efficacy against cestodes. This document provides detailed protocols for the in vitro efficacy testing of this compound against adult Moniezia expansa. The described methods include parasite collection and maintenance, motility and viability assays, and assessment of tegumental damage. These protocols are intended for researchers, scientists, and drug development professionals working in veterinary parasitology and anthelmintic research.

Mechanism of Action of this compound

This compound, like other salicylanilides, primarily acts by uncoupling oxidative phosphorylation in the mitochondria of the parasite. This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of adenosine triphosphate (ATP), the primary energy currency of the cell. The depletion of ATP leads to impaired motility and ultimately, the death of the parasite. Some salicylanilides have also been shown to inhibit glucose absorption, further contributing to energy deprivation.

Below is a diagram illustrating the proposed signaling pathway affected by this compound in Moniezia expansa.

G cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ out H_in H+ ATP_Synthase ATP Synthase H_in->ATP_Synthase H_out->H_in Proton Gradient Disruption Disrupts Proton Gradient H_out->Disruption ATP ATP ATP_Synthase->ATP Synthesizes Paralysis Paralysis & Death ATP_Synthase->Paralysis Leads to ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->H_out Disruption->ATP_Synthase Inhibits ATP Production G A Parasite Collection (from sheep intestine) B Washing and Preparation (PBS + Antibiotics) A->B C In Vitro Maintenance (RPMI-1640, 37°C, 5% CO2) B->C D Drug Exposure (this compound dilutions) C->D E Motility Assay (Scoring at time points) D->E F Viability Assay (MTT Assay) D->F G Tegument Analysis (Electron Microscopy) D->G H Data Analysis and Reporting E->H F->H G->H

Application Notes and Protocols for Resorantel Administration in Cattle for Paramphistomiasis Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paramphistomiasis, or "rumen fluke" infection, is a parasitic disease of ruminants caused by trematodes of the Paramphistomidae family. While adult flukes in the rumen are relatively harmless, the migration of immature flukes through the duodenum and abomasum can lead to severe enteritis, anorexia, diarrhea, and significant production losses, particularly in young cattle[1]. Resorantel, a halogenated salicylanilide, has demonstrated high efficacy against both mature and immature paramphistomes in cattle and is a critical tool for researchers studying the control and treatment of this disease[2][3][4].

These application notes provide detailed protocols and summarized data for the use of this compound in a research setting, intended for animal health researchers, parasitologists, and professionals in drug development.

Physicochemical Properties of this compound

This compound, generically known as 2,6-dihydroxybenzoic acid-4'-bromoanilide, is a colorless powder. It is stable at room temperature but is sensitive to iron compounds. The compound is insoluble in water and vegetable oils, slightly soluble in lower alcohols, and highly soluble in dimethylformamide[2].

Mechanism of Action

This compound belongs to the salicylanilide class of anthelmintics[4]. The primary mechanism of action for this class is the uncoupling of oxidative phosphorylation in the parasite's mitochondria. By disrupting the proton gradient across the inner mitochondrial membrane, this compound interferes with the synthesis of ATP, the primary energy currency of the cell. This leads to a rapid depletion of energy reserves, resulting in paralysis and eventual death of the parasite[5][6].

cluster_Mito Parasite Mitochondrion cluster_Action This compound Action H_in Protons (H+) [High Concentration] ATP_Synthase ATP Synthase H_in->ATP_Synthase Proton Flow H_out Protons (H+) [Low Concentration] ATP ATP (Energy) ATP_Synthase->ATP Generates This compound This compound Disruption Proton Gradient Disruption This compound->Disruption Causes Disruption->H_in Leaks Protons No_ATP ATP Synthesis Inhibited Disruption->No_ATP Death Paralysis & Parasite Death No_ATP->Death

Caption: Mechanism of action of this compound as a protonophore.

Quantitative Data Summary

The efficacy of this compound in the treatment of paramphistomiasis in cattle has been evaluated in several studies. The data consistently supports a high level of effectiveness at a standard dosage.

Table 1: Efficacy of this compound Against Paramphistomiasis in Cattle

DosageAnimal GroupNo. of AnimalsEfficacy/ResultStageReference
65 mg/kgCalves5>99% clearanceNot specified[2][3]
65 mg/kgCattleNot specified>99% efficacyImmature & Adult[2][3]
65 mg/kgCattle40 (Treated)Only 4 remained positive for eggs post-treatmentNot specified[7]
65 mg/kgCattle40 (Control)32 remained positive for eggsNot specified[7]

Experimental Protocols

This section outlines a detailed protocol for conducting an anthelmintic efficacy trial using this compound in cattle, based on the Faecal Egg Count Reduction Test (FECRT).

node_select 1. Animal Selection Naturally infected cattle (FEC > 100 EPG) node_acclimate 2. Acclimatization (1-2 weeks) Standard diet and housing node_select->node_acclimate node_baseline 3. Baseline Sampling (Day 0) Collect individual fecal samples Record body weights node_acclimate->node_baseline node_random 4. Randomization Allocate animals to Treatment and Control groups node_baseline->node_random node_treat 5. Treatment Administration (Day 0) Administer this compound (65 mg/kg) orally to Treatment Group node_random->node_treat node_control Control Group (Untreated or Placebo) node_random->node_control node_post_sample 6. Post-Treatment Sampling Collect fecal samples at Days 14, 21, 28 node_treat->node_post_sample node_control->node_post_sample node_fec 7. Fecal Egg Count Perform quantitative analysis on all samples node_post_sample->node_fec node_analyze 8. Data Analysis Calculate % FECR Statistical comparison node_fec->node_analyze

Caption: Standard workflow for a Faecal Egg Count Reduction Test.

1. Objective

To evaluate the efficacy of this compound against natural infections of Paramphistomum spp. in cattle.

2. Materials

  • This compound (e.g., 75% w/w wettable powder)[2]

  • Naturally infected cattle (a minimum of 15 animals per group is recommended)[8]

  • Weighing scale or tape for weight estimation

  • Oral drenching equipment

  • Fecal collection containers and labels

  • Microscope, slides, coverslips

  • Saturated salt solution (for flotation)

  • Sieves (e.g., 400-mesh)[9]

  • Methylene blue stain[9]

3. Experimental Design

  • Animal Selection: Select cattle with natural paramphistome infections, confirmed by fecal examination. Animals should ideally not have been treated with other anthelmintics for the preceding 8-12 weeks[8].

  • Groups: Randomly allocate animals into at least two groups:

    • Group A (Treatment): Receives this compound at the specified dose.

    • Group B (Control): Remains untreated or receives a placebo. The control group is critical for accounting for natural variations in egg shedding.

  • Acclimatization: House all animals under the same conditions for at least one week prior to the start of the study to allow for acclimatization.

4. Procedure

  • Pre-Treatment (Day 0):

    • Individually weigh each animal to ensure accurate dosage.

    • Collect a fecal sample directly from the rectum of each animal for a baseline egg count.

  • Treatment Administration (Day 0):

    • Prepare the this compound suspension according to the manufacturer's instructions. A common preparation involves adding water to the wettable powder to achieve a desired concentration (e.g., 130 mg/mL)[2].

    • Administer the suspension orally (per os) to the animals in Group A at a dose of 65 mg/kg body weight[2][3][7].

    • Group B animals are left untreated.

  • Post-Treatment Sampling:

    • Collect individual fecal samples from all animals in both groups at predetermined intervals, for example, on Days 14 and 21 post-treatment[10][11].

5. Fecal Examination Protocol

  • Weigh a specific amount of feces (e.g., 2-5 grams).

  • Use a sedimentation technique, as paramphistome eggs are heavy and do not float well with standard salt solutions.

  • Wash the fecal sample through a series of sieves with running water.

  • Collect the material from the finest sieve (e.g., 37-100 µm)[2][9].

  • Allow the sediment to settle in a beaker, decant the supernatant carefully.

  • Add a drop of methylene blue to the sediment to help visualize the eggs[9].

  • Transfer a known volume of the sediment to a slide and count the large, operculated paramphistome eggs under a microscope[1].

  • Calculate the number of eggs per gram (EPG) of feces.

6. Efficacy Calculation

The efficacy is determined by the Faecal Egg Count Reduction Test (FECRT) using the following formula:

% Reduction = [1 - (Mean EPG of Group A post-treatment / Mean EPG of Group B post-treatment)] x 100

Note: Comparing to an untreated control group is the most accurate method. If a control group is not used, the formula is based on pre- and post-treatment counts of the same animals: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100 . However, this method is less robust.

Anthelmintic resistance is suspected if the reduction in fecal egg count is less than 95%[8].

7. Post-Mortem Worm Count (Confirmatory)

For more definitive results, especially in drug development research:

  • Euthanize a subset of animals from each group 7 to 21 days post-treatment[2].

  • Remove the rumen and reticulum.

  • Wash the entire contents through a sieve (e.g., 100 mesh)[2].

  • Collect and count the remaining adult and immature flukes to determine the true worm burden reduction.

Pharmacokinetics

While detailed pharmacokinetic parameters (Cmax, Tmax, elimination half-life) for this compound in cattle are not extensively documented in the reviewed literature, its chemical class, the salicylanilides, is known for strong binding to plasma proteins. This property often results in a long elimination half-life, as seen with related compounds like closantel and rafoxanide, providing prolonged therapeutic activity[4]. Further research is warranted to define the specific pharmacokinetic profile of this compound in cattle to optimize dosing strategies and withdrawal periods.

References

Application Notes and Protocols for Larval Motility Assay Using Resorantel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a larval motility assay to evaluate the efficacy of the anthelmintic compound Resorantel. This assay is a crucial tool for screening potential drug candidates, determining effective concentrations, and studying the mechanisms of anthelmintic resistance.

Introduction

Anthelmintic resistance is a growing concern in both veterinary and human medicine, necessitating the development of new drugs and the re-evaluation of existing compounds. This compound, a salicylanilide anthelmintic, has been used against trematode infections in livestock.[1] Larval motility assays are a fundamental in vitro method for assessing the biological activity of anthelmintic compounds by quantifying their effects on the viability and movement of parasitic larvae. These assays offer a higher throughput and more controlled environment compared to in vivo studies, making them ideal for initial drug screening and dose-response characterization.

While the precise mechanism of action for many anthelmintics is not fully elucidated, salicylanilides are generally known to disrupt the mitochondrial membrane gradient, interfering with ATP generation and leading to parasite death.[2] This protocol outlines a standardized procedure for assessing the impact of this compound on the motility of parasitic larvae, applicable to various nematode and trematode species.

Data Presentation

Quantitative data from the larval motility assay should be meticulously recorded to ensure reproducibility and accurate interpretation. The following table provides a template for summarizing key experimental data, allowing for easy comparison across different concentrations of this compound and control groups.

Table 1: Summary of Larval Motility Assay Results for this compound

Treatment GroupConcentration (µM)Number of Larvae TestedNumber of Motile LarvaeNumber of Immotile LarvaePercent Motility (%)Standard Deviation
Negative Control (Vehicle)0
This compound1
This compound10
This compound25
This compound50
This compound100
Positive ControlSpecify

Note: This table should be populated with experimental data. The concentrations provided are examples and should be optimized based on the larval species and preliminary studies.

Experimental Protocol

This protocol provides a step-by-step methodology for conducting a larval motility assay with this compound.

Materials:

  • This compound (powder or stock solution)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Appropriate larval culture medium (e.g., RPMI-1640, M9 medium)[3]

  • 96-well microtiter plates

  • Live parasitic larvae (e.g., Haemonchus contortus, Schistosoma mansoni, Caenorhabditis elegans)[4][5][6]

  • Inverted microscope or an automated motility tracking system (e.g., WMicrotracker)[4][5]

  • Pipettes and sterile tips

  • Incubator set to the appropriate temperature for the larval species (e.g., 37°C)

  • Optional: Positive control anthelmintic (e.g., Ivermectin, Praziquantel)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.[1]

  • Preparation of Larvae:

    • Culture and harvest larvae according to standard laboratory procedures for the specific parasite species.

    • Wash the larvae several times with fresh culture medium to remove any debris.

    • Determine the larval concentration using a counting chamber or by estimating the number of larvae in a known volume.

    • Adjust the larval suspension to the desired concentration (e.g., 50-100 larvae per 100 µL).[3][7]

  • Assay Setup:

    • Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the larvae (typically ≤0.5%).[4]

    • Pipette the diluted this compound solutions into the wells of a 96-well plate.

    • Include negative control wells containing only the culture medium with the same final concentration of DMSO as the test wells.

    • If applicable, include positive control wells with a known anthelmintic to validate the assay.

    • Add the larval suspension to each well. The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation:

    • Incubate the 96-well plate at the optimal temperature for the larval species for a predetermined duration (e.g., 24, 48, or 72 hours).[4] The incubation time should be optimized based on the parasite and compound.

  • Motility Assessment:

    • After incubation, assess larval motility. This can be done manually by observing each well under an inverted microscope or using an automated tracking system.

    • Manual Assessment: A larva is considered motile if it exhibits spontaneous movement or moves in response to a gentle stimulus (e.g., light). A common scoring method is to classify each larva as either motile or immotile.

    • Automated Assessment: Automated systems record the movement of larvae over a set period and provide a quantitative motility score.

    • For each well, calculate the percentage of motile larvae.

  • Data Analysis:

    • Calculate the average percent motility and standard deviation for each treatment group.

    • Plot the percent motility against the log of the this compound concentration to generate a dose-response curve.

    • From the dose-response curve, calculate the EC50 value (the concentration of this compound that inhibits motility by 50%).

Visualizations

Diagram 1: Experimental Workflow for Larval Motility Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_controls Controls prep_res Prepare this compound Stock Solution serial_dil Create Serial Dilutions of this compound prep_res->serial_dil prep_larvae Prepare Larval Suspension plate_setup Add Dilutions and Larvae to 96-Well Plate prep_larvae->plate_setup serial_dil->plate_setup incubation Incubate Plate plate_setup->incubation motility_assess Assess Larval Motility incubation->motility_assess data_analysis Analyze Data and Determine EC50 motility_assess->data_analysis neg_control Negative Control (Vehicle Only) neg_control->plate_setup pos_control Positive Control (Known Anthelmintic) pos_control->plate_setup

Caption: Workflow of the larval motility assay with this compound.

Diagram 2: Putative Signaling Pathway of Salicylanilide Anthelmintics

G This compound This compound (Salicylanilide) membrane Mitochondrial Inner Membrane This compound->membrane Disrupts proton_gradient Proton Gradient (H+) membrane->proton_gradient Dissipates atp_synthase ATP Synthase proton_gradient->atp_synthase Drives atp ATP Production proton_gradient->atp Uncoupling Inhibits atp_synthase->atp paralysis Paralysis and Death atp->paralysis Lack of Energy Leads to

Caption: Proposed mechanism of this compound via uncoupling of oxidative phosphorylation.

References

Application Note: Quantification of Resorantel in Plasma Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Resorantel is a salicylanilide anthelmintic agent used in veterinary medicine to treat parasitic infections.[1][2][3] Accurate quantification of this compound in plasma is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies, which are essential components of drug development and regulatory submissions.[1] This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plasma samples. The described protocol is intended for researchers, scientists, and drug development professionals.

This compound, with the chemical formula C₁₃H₁₀BrNO₃, belongs to the hydroxybenzanilide class of compounds.[1][4][5][6] While a specific, validated HPLC method for this compound in plasma is not widely published, this document outlines a proposed method adapted from established analytical procedures for structurally similar salicylanilide anthelmintics such as closantel and rafoxanide. The methodology described herein encompasses sample preparation, chromatographic conditions, and a comprehensive validation protocol.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): Closantel or another suitable salicylanilide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (or phosphoric acid)

  • Control (drug-free) plasma (e.g., bovine, ovine)

  • Syringe filters (0.22 µm)

2. Instrumentation

  • HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Pipettes

3. Preparation of Solutions

  • Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

  • Mobile Phase: A proposed mobile phase is a mixture of acetonitrile and water (containing 0.1% formic or phosphoric acid) in a ratio of 80:20 (v/v).[1] The mobile phase should be filtered through a 0.22 µm membrane filter and degassed prior to use.

4. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[7]

  • Pipette 500 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the IS working solution (10 µg/mL) and vortex for 30 seconds.

  • Add 1.5 mL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Operating Conditions

The following are proposed starting conditions and may require optimization:

ParameterProposed Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV-Vis or DAD
Wavelength To be determined by scanning the UV spectrum of this compound (likely around 330 nm, similar to other salicylanilides)
Column Temperature Ambient or controlled at 30°C
Run Time Approximately 10 minutes

6. Method Validation

The developed method must be validated according to established guidelines (e.g., FDA, EMA) to ensure its reliability and reproducibility for the intended application.[1] The key validation parameters are summarized below.

  • Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no endogenous components interfere with the peaks of this compound and the IS.

  • Linearity and Range: Prepare calibration standards by spiking blank plasma with known concentrations of this compound. A typical range might be 0.1 to 10 µg/mL. The calibration curve should be constructed by plotting the peak area ratio (Analyte/IS) against the concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: The accuracy and precision of the method should be determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. The mean accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ).[8]

  • Recovery: The extraction recovery of this compound from plasma should be determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations.

  • Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity of this compound in Plasma

Concentration (µg/mL) Peak Area Ratio (Analyte/IS)
0.1 [Insert Data]
0.5 [Insert Data]
1.0 [Insert Data]
2.5 [Insert Data]
5.0 [Insert Data]
7.5 [Insert Data]
10.0 [Insert Data]
Regression Equation y = mx + c

| Correlation Coefficient (r²) | ≥ 0.99 |

Table 2: Accuracy and Precision of the Method

QC Level Nominal Conc. (µg/mL) Measured Conc. (Mean ± SD, n=5) Accuracy (%) Precision (%CV)
LLOQ 0.1 [Insert Data] [Insert Data] [Insert Data]
Low QC 0.3 [Insert Data] [Insert Data] [Insert Data]
Mid QC 4.0 [Insert Data] [Insert Data] [Insert Data]

| High QC | 8.0 | [Insert Data] | [Insert Data] | [Insert Data] |

Table 3: Recovery and Matrix Effect

QC Level Concentration (µg/mL) Extraction Recovery (%) Matrix Effect (%)
Low QC 0.3 [Insert Data] [Insert Data]

| High QC | 8.0 | [Insert Data] | [Insert Data] |

Table 4: Stability of this compound in Plasma

Stability Condition Concentration (µg/mL) Mean Measured Conc. (n=3) Stability (%)
Freeze-Thaw (3 cycles) Low QC (0.3) [Insert Data] [Insert Data]
High QC (8.0) [Insert Data] [Insert Data]
Short-Term (24h at RT) Low QC (0.3) [Insert Data] [Insert Data]
High QC (8.0) [Insert Data] [Insert Data]
Long-Term (30 days at -20°C) Low QC (0.3) [Insert Data] [Insert Data]

| | High QC (8.0) | [Insert Data] | [Insert Data] |

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute filter Filtration (0.22 µm) reconstitute->filter hplc_injection Inject into HPLC filter->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_parasite Parasite Mitochondrion This compound This compound uncoupling Uncoupling of Oxidative Phosphorylation This compound->uncoupling membrane Inner Mitochondrial Membrane etc Electron Transport Chain h_gradient Proton Gradient (H+) etc->h_gradient Pumps H+ atp_synthase ATP Synthase atp_production ATP Production atp_synthase->atp_production h_gradient->atp_synthase Drives paralysis Paralysis and Expulsion atp_production->paralysis Leads to lack of energy for uncoupling->h_gradient Dissipates

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for In Vitro Helminth Culture and Resorantel Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthelmintic drug discovery relies on robust in vitro screening platforms to identify and characterize novel compounds. This document provides detailed application notes and protocols for the in vitro culture of three medically significant helminths: Schistosoma mansoni, Fasciola hepatica, and Echinococcus granulosus. Furthermore, it outlines a framework for screening the anthelmintic activity of Resorantel, a salicylanilide compound, against these parasites. While specific in vitro efficacy data for this compound against these helminths is limited in publicly available literature, this guide provides protocols and data for closely related salicylanilides to serve as a practical starting point for screening campaigns.

Mechanism of Action: this compound and Salicylanilides

This compound belongs to the salicylanilide class of anthelmintics. The primary mechanism of action for this class is the uncoupling of oxidative phosphorylation in the parasite's mitochondria. Salicylanilides are protonophores, meaning they transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This disruption of the parasite's energy metabolism leads to paralysis and death.

Mechanism of Action of this compound (Salicylanilide) cluster_Mitochondrion Helminth Mitochondrion cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase ATP Synthase IMM Inner Mitochondrial Membrane I I II II I->II e- III III II->III e- IV IV III->IV e- Proton_Gradient Proton Gradient (H+) IV->Proton_Gradient Pumps H+ out ATP_Synth ATP Synthase (Complex V) ATP ATP ATP_Synth->ATP Produces Proton_Gradient->ATP_Synth Drives Synthesis This compound This compound (Protonophore) Proton_Gradient->this compound H+ Carrier Energy_dep Energy Depletion & Paralysis ATP->Energy_dep Depletion of This compound->IMM Embeds in Membrane This compound->Energy_dep Causes ETC_pump Proton Pumping H_flow_ATP Proton Flow H_leak Proton Leak ATP_prod ATP Production

Caption: Mechanism of this compound as a protonophore in the helminth mitochondrion.

Data Presentation: In Vitro Efficacy of Salicylanilides

The following tables summarize the available in vitro efficacy data for salicylanilides against the target helminths or related species. Note the absence of specific data for this compound.

Table 1: In Vitro Efficacy of Salicylanilides against Fasciola hepatica

CompoundLife StageAssay TypeEfficacy MetricConcentrationResultCitation
ClosantelEggsEgg Hatch TestLD500.12 mM50% inhibition of hatching[1]
RafoxanideEggsEgg Hatch TestLD502.32 mM50% inhibition of hatching[1]

Table 2: In Vitro Scolicidal Activity of Various Agents against Echinococcus granulosus Protoscoleces

AgentConcentrationExposure TimeMortality RateCitation
Silver Nanoparticles0.15 mg/mL120 min90%[2]
Silver Nanoparticles0.1 mg/mL120 min83%[2]
Green Tea Extract50 mg/mL20 min100%[3]
Lavender Extract50 mg/mL20 min100%[3]

Table 3: In Vitro Efficacy of Praziquantel against Schistosoma haematobium Adult Worms (for comparative purposes)

CompoundExposure TimeIC50 (µg/mL)Citation
R-Praziquantel4 h0.007[4]
R-Praziquantel72 h0.01[4]
Racemic Praziquantel4 h / 72 h0.03[4]
S-Praziquantel4 h / 72 h3.51 / 3.40[4]

Experimental Protocols

In Vitro Culture of Schistosoma mansoni (Miracidia to Sporocyst Transformation)

This protocol is adapted from established methods for the isolation and in vitro culture of S. mansoni miracidia.

Materials:

  • Livers from mice infected with S. mansoni

  • 1.2% NaCl solution (sterile)

  • Chernin's Balanced Salt Solution (CBSS) supplemented with penicillin/streptomycin

  • Sterile pond water

  • 24-well culture plates

  • Centrifuge

  • Blender

  • Dissecting microscope

Protocol:

  • Egg Isolation:

    • Aseptically remove livers from infected mice.

    • Homogenize the livers in a blender with a small volume of 1.2% NaCl solution.

    • Wash the homogenate with 1.2% NaCl solution by repeated centrifugation at low speed (e.g., 200 x g) to pellet the eggs while removing liver debris.

  • Miracidia Hatching:

    • Resuspend the purified eggs in sterile pond water in a flask.

    • Expose the flask to a strong light source to induce hatching.

    • Collect the phototropic miracidia from the neck of the flask.

  • In Vitro Culture:

    • Centrifuge the collected miracidia at low speed and resuspend the pellet in CBSS with antibiotics.

    • Transfer the miracidia suspension to 24-well plates.

    • Incubate at 26°C in the dark.

    • Monitor for transformation into sporocysts over the following days.

In Vitro Culture of Adult Fasciola hepatica

This protocol is based on optimized methods for maintaining adult F. hepatica in vitro.

Materials:

  • Adult Fasciola hepatica flukes (obtained from infected bovine or ovine livers from an abattoir)

  • RPMI-1640 or DMEM medium supplemented with penicillin/streptomycin

  • Phosphate-buffered saline (PBS)

  • 6- or 12-well culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Fluke Collection and Preparation:

    • Collect adult flukes from the bile ducts of infected livers.

    • Wash the flukes extensively with sterile PBS to remove host debris.

  • In Vitro Culture:

    • Place individual flukes in the wells of a culture plate containing pre-warmed culture medium (at least 3 mL per fluke).

    • Incubate at 37°C with 5% CO2.

    • Replace the culture medium every 24-48 hours.

    • Assess viability based on motility.

In Vitro Culture of Echinococcus granulosus Protoscoleces

This protocol describes the axenic in vitro culture of E. granulosus protoscoleces.

Materials:

  • Hydatid cysts from infected sheep or cattle livers/lungs

  • Sterile PBS

  • CMRL-1066 or RPMI-1640 medium supplemented with fetal calf serum (10-20%) and antibiotics

  • Culture flasks or plates

  • Inverted microscope

Protocol:

  • Protoscolex Isolation:

    • Aseptically aspirate hydatid fluid containing protoscoleces from fertile cysts.

    • Wash the protoscoleces several times with sterile PBS by allowing them to sediment.

    • Assess viability using a dye exclusion method (e.g., 0.1% eosin).

  • In Vitro Culture:

    • Inoculate a known number of viable protoscoleces into culture flasks or plates containing the appropriate culture medium.

    • Incubate at 37°C.

    • Change the medium every 3-4 days.

    • Monitor for development, including evagination and vesiculation, using an inverted microscope.

This compound Screening Protocol

This protocol provides a general framework for screening the efficacy of this compound against the cultured helminths.

Materials:

  • Cultured helminths (S. mansoni sporocysts, adult F. hepatica, or E. granulosus protoscoleces)

  • Appropriate culture medium for each helminth

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Multi-well plates (24- or 96-well)

  • Inverted microscope or automated imaging system

  • Viability assays (e.g., motility scoring, dye exclusion, metabolic assays like MTT or resazurin)

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions of this compound in the appropriate culture medium. The final solvent concentration should be non-toxic to the parasites (typically ≤0.5% DMSO).

  • Assay Setup:

    • Plate the cultured helminths in multi-well plates with fresh medium.

    • Add the different concentrations of this compound to the wells.

    • Include a solvent control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plates under the appropriate conditions for each helminth species and life stage.

  • Data Collection and Analysis:

    • At defined time points (e.g., 24, 48, 72 hours), assess the viability of the helminths using a chosen method (e.g., motility scoring, microscopy for morphological changes, or a viability assay).

    • Record the data and calculate the percentage of mortality or inhibition for each concentration of this compound.

    • Determine the EC50 or LC50 values by plotting the data and using a suitable statistical analysis program.

Experimental Workflow for In Vitro this compound Screening cluster_HelminthCulture 1. In Vitro Helminth Culture cluster_AssaySetup 2. Assay Setup cluster_Incubation 3. Incubation cluster_DataAnalysis 4. Data Collection & Analysis Culture_Sm Schistosoma mansoni (Sporocysts) Plating Plate Helminths in Multi-well Plates Culture_Sm->Plating Culture_Fh Fasciola hepatica (Adults) Culture_Fh->Plating Culture_Eg Echinococcus granulosus (Protoscoleces) Culture_Eg->Plating Incubate Incubate under Appropriate Conditions (e.g., 37°C, 5% CO2) Plating->Incubate Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Plating Controls Include Solvent and Negative Controls Controls->Plating Assess_Viability Assess Viability at Time Points (24, 48, 72h) (Motility, Morphology, etc.) Incubate->Assess_Viability Calculate_EC50 Calculate EC50/LC50 Assess_Viability->Calculate_EC50 Results Generate Dose-Response Curves Calculate_EC50->Results

Caption: Workflow for in vitro screening of this compound against cultured helminths.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers to establish in vitro cultures of S. mansoni, F. hepatica, and E. granulosus and to perform initial screening of this compound and other salicylanilide compounds. While further studies are needed to determine the specific in vitro efficacy of this compound against these important helminth species, the methodologies outlined here offer a robust starting point for such investigations, paving the way for the discovery and development of new anthelmintic therapies.

References

Application Notes and Protocols for Resorantel Efficacy Studies in Livestock

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resorantel is a salicylanilide anthelmintic agent used in veterinary medicine to treat parasitic infections in livestock, primarily cattle, sheep, and goats.[1] It is particularly effective against trematodes (flukes), such as those causing paramphistomiasis, and certain cestodes (tapeworms) like Thysaniezia giardi and Avitellina spp.[1][2] The increasing prevalence of anthelmintic resistance worldwide necessitates robust and standardized experimental designs to accurately evaluate the efficacy of compounds like this compound.[3]

These application notes provide detailed protocols and experimental design considerations for conducting efficacy studies of this compound in livestock, adhering to guidelines established by the World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.).[4][5][6] The primary methods covered are the Fecal Egg Count Reduction Test (FECRT) for field assessment and the Controlled Efficacy Test for definitive dose confirmation.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound, like other salicylanilides, exerts its anthelmintic effect by acting as a protonophore, which disrupts the parasite's primary energy production pathway. It uncouples oxidative phosphorylation in the parasite's mitochondria.[7] Specifically, this compound creates an alternative pathway for protons to move across the inner mitochondrial membrane, bypassing ATP synthase. This dissipates the crucial proton gradient required for ATP synthesis, leading to rapid energy depletion, metabolic failure, and subsequent paralysis and death of the parasite.

Figure 1: Mechanism of Action of this compound cluster_mito Parasite Mitochondrion cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space node_adp ADP + Pi node_atps ATP Synthase node_atp ATP (Energy) node_death Energy Depletion & Parasite Death node_h_high High H⁺ Concentration node_h_high->node_atps Proton Motive Force node_res This compound (Protonophore) node_h_high->node_res Bypass node_etc Electron Transport Chain node_etc->node_h_high Pumps H⁺ out node_atps->node_atp Synthesizes ATP cluster_matrix cluster_matrix node_res->cluster_matrix H⁺ Leak node_res->node_death Leads to

Figure 1: Mechanism of Action of this compound

Experimental Design and Considerations

Designing a valid efficacy study requires careful planning. The following considerations are based on international guidelines to ensure data is reliable and repeatable.[5][8]

  • Animal Selection:

    • Species: Use the target species for which the efficacy claim is sought (e.g., cattle, sheep, goats).

    • Health: Animals should be clinically healthy, apart from the parasitic infection, and representative of the age and class for which the product is intended.[8]

    • Infection: Animals must have a sufficient, naturally acquired or experimentally induced parasitic infection. For FECRT, a pre-treatment mean fecal egg count (FEC) of at least 200 eggs per gram (EPG) is often recommended.[9]

  • Group Allocation and Size:

    • Randomization: Animals must be randomly allocated to treatment and control groups. Allocation can be blocked by factors like body weight or pre-treatment FEC to reduce variance.[8]

    • Group Size: A minimum of 6 animals per group is required for controlled studies, but 10-20 animals per group are recommended for FECRTs to provide sufficient statistical power.[8][9]

    • Control Group: An untreated (placebo) control group is essential to account for natural variations in parasite egg shedding and to validate the study results.[10]

  • Dosage and Administration:

    • Dose: this compound is typically administered as a single oral dose. A known effective dosage in sheep is 65 mg/kg body weight.[1][2] Dose determination studies may be required to establish the optimal dose.

    • Administration: The route of administration (oral) should be consistent and accurately reflect the intended product usage.

Experimental Protocols

Two primary protocols are used to evaluate anthelmintic efficacy: the Fecal Egg Count Reduction Test (FECRT) and the Controlled Efficacy Test.

Protocol 1: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common method for assessing anthelmintic efficacy in the field. It measures the percentage reduction in parasite eggs shed in feces after treatment.[11]

Figure 2: Fecal Egg Count Reduction Test (FECRT) Workflow cluster_groups Figure 2: Fecal Egg Count Reduction Test (FECRT) Workflow node_select 1. Animal Selection (n=30-40 with FEC > 200 EPG) node_day0 2. Day 0: Pre-Treatment Collect individual fecal samples node_select->node_day0 node_alloc 3. Random Allocation node_day0->node_alloc node_control 4a. Control Group (n=15-20) Administer placebo or no treatment node_alloc->node_control Group 1 node_treat 4b. Treatment Group (n=15-20) Administer this compound (e.g., 65 mg/kg) node_alloc->node_treat Group 2 node_day14 5. Day 14: Post-Treatment Collect individual fecal samples node_control->node_day14 node_treat->node_day14 node_lab 6. Laboratory Analysis Modified McMaster Technique node_day14->node_lab node_calc 7. Calculate % FECR node_lab->node_calc node_assess 8. Efficacy Assessment (e.g., >95% reduction = Effective) node_calc->node_assess

Figure 2: Fecal Egg Count Reduction Test (FECRT) Workflow

Methodology:

  • Animal Selection and Baseline Sampling (Day 0):

    • Select 30-40 animals from the target species that meet the inclusion criteria.

    • Collect individual fecal samples (minimum 5-10g) directly from the rectum of each animal.[12]

    • Process samples within 48 hours using a validated technique like the modified McMaster method to determine the pre-treatment Eggs Per Gram (EPG).[13][14]

  • Group Allocation and Treatment (Day 0):

    • Randomly allocate animals into a control group and a treatment group (minimum 15 animals each).

    • Weigh each animal in the treatment group and administer the calculated dose of this compound orally.

    • The control group should receive a placebo or remain untreated.

  • Post-Treatment Sampling (Day 14):

    • Collect individual fecal samples from all animals in both groups approximately 14 days post-treatment.[9][15] This interval allows for the clearance of eggs that were already formed at the time of treatment.

  • Laboratory Analysis:

    • Determine the EPG for all post-treatment samples using the same method as the pre-treatment analysis.

  • Calculation of Efficacy:

    • Calculate the percent reduction using the following formula, comparing the arithmetic means of the groups: FECR (%) = 100 * (1 - (Mean EPG of Treatment Group Post-treatment / Mean EPG of Control Group Post-treatment))

    • An alternative formula incorporating pre-treatment counts can also be used: FECR (%) = 100 * (1 - [T2/T1]*[C1/C2]), where T and C are the treatment and control groups, and 1 and 2 are pre- and post-treatment counts.[16]

Protocol 2: Controlled Efficacy Test (Dose Confirmation)

This test is the gold standard for determining anthelmintic efficacy. It involves treating infected animals and then directly counting the parasites remaining at necropsy.[11]

Figure 3: Controlled Efficacy Test Workflow cluster_groups Figure 3: Controlled Efficacy Test Workflow node_select 1. Animal Selection & Acclimatization (Parasite-free animals) node_infect 2. Artificial Infection (Administer known number of infective larvae/metacercariae) node_select->node_infect node_wait 3. Prepatent Period (Allow infection to establish, e.g., 28 days) node_infect->node_wait node_alloc 4. Random Allocation node_wait->node_alloc node_control 5a. Control Group (n≥6) Administer placebo node_alloc->node_control Group 1 node_treat 5b. Treatment Group (n≥6) Administer this compound node_alloc->node_treat Group 2 node_necropsy 6. Necropsy (7-14 days post-treatment) Collect target organs (e.g., rumen, intestines) node_control->node_necropsy node_treat->node_necropsy node_count 7. Parasite Recovery & Counting Wash, sieve contents, and count all parasites node_necropsy->node_count node_calc 8. Calculate % Efficacy node_count->node_calc node_assess 9. Efficacy Assessment (e.g., >95% reduction = Effective) node_calc->node_assess

Figure 3: Controlled Efficacy Test Workflow

Methodology:

  • Animal Selection and Infection:

    • Select parasite-naive animals and acclimatize them to the study conditions.

    • Infect animals orally with a known number of viable infective stages of the target parasite (e.g., Paramphistomum metacercariae).

    • Allow the infection to establish over its prepatent period (e.g., 28 days).[17]

  • Group Allocation and Treatment:

    • Randomly allocate a minimum of 6 animals per group to a control and one or more treatment groups.[8]

    • Administer the appropriate dose of this compound or a placebo.

  • Necropsy and Parasite Recovery:

    • At a predetermined time post-treatment (e.g., 7-14 days), humanely euthanize all animals.

    • At necropsy, collect the target organs where the adult parasites reside (e.g., rumen and reticulum for paramphistomes; small intestine for cestodes).

    • Carefully wash and sieve the contents of the organs to recover all parasites.

  • Parasite Counting and Identification:

    • Count all recovered parasites from each animal. Speciation may be required to confirm the identity of the parasites.[8]

  • Calculation of Efficacy:

    • Efficacy is calculated based on the reduction in the mean worm burden of the treated group compared to the control group. Geometric means are often used for statistical analysis.[8]

    • Efficacy (%) = 100 * (1 - (Mean worm count in Treatment Group / Mean worm count in Control Group))

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables. Efficacy is generally claimed if the reduction in parasite numbers is statistically significant (p<0.05) and meets a predefined threshold.[8] For gastrointestinal nematodes and trematodes, this is typically ≥95% and ≥90% reduction, respectively.[8]

Table 1: Example Data Summary for Fecal Egg Count Reduction Test (FECRT)
GroupNMean Pre-treatment EPG (Day 0)Mean Post-treatment EPG (Day 14)Fecal Egg Count Reduction (%)
Control15450485-
This compound (65 mg/kg)154621896.3%

EPG = Eggs Per Gram

Table 2: Example Data Summary for Controlled Efficacy Test
GroupNMean Worm Count at Necropsy (Geometric Mean)Efficacy (%)
Control8215-
This compound (65 mg/kg)8597.7%

Interpretation:

  • Effective: A drug is considered effective if the FECR or worm burden reduction is ≥95% and the lower 95% confidence limit is above 90%.[18]

  • Suspected Resistance: A reduction of <95% suggests the potential for resistance.[9]

  • Confirmed Resistance: A reduction well below 95% with a lower confidence limit below 90% confirms the presence of resistant parasites.[18]

References

Troubleshooting & Optimization

Resorantel Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Resorantel in aqueous solutions for experimental assays. The information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] It is recommended to use fresh, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility.[1][3]

Q2: How should I store my this compound stock solution?

A2: For long-term storage, this compound stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To avoid repeated freeze-thaw cycles that can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the aqueous solubility of this compound?

Q4: How can I prepare aqueous working solutions of this compound for my assays?

A4: Due to its low aqueous solubility, it is recommended to first prepare a high-concentration stock solution in DMSO. This stock solution can then be serially diluted in your aqueous assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low enough to not affect the biological system being studied (typically <0.1%).

Q5: What factors can affect the stability of this compound in aqueous solutions?

A5: The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolysis of functional groups. For salicylanilides, the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of the molecule.[5]

  • Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation of the compound.[4]

Q6: Is there a known degradation pathway for this compound in aqueous solutions?

A6: While specific degradation pathways for this compound in aqueous solutions have not been detailed in the available literature, a study has shown that the amide bond of this compound is resistant to enzymatic hydrolysis. However, based on the behavior of similar compounds like niclosamide, hydrolysis of the amide bond under harsh acidic or basic conditions is a potential degradation pathway. This would result in the formation of 2,6-dihydroxybenzoic acid and 4-bromoaniline.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation observed when diluting DMSO stock solution into aqueous buffer. The aqueous solubility of this compound has been exceeded.- Increase the final concentration of DMSO in your working solution (ensure it remains compatible with your assay).- Decrease the final concentration of this compound in your working solution.- Prepare a fresh, more dilute intermediate stock solution in DMSO before the final dilution into the aqueous buffer.- Consider the use of a solubilizing agent or surfactant in your buffer, after validating its compatibility with your assay.
Loss of compound activity over time in prepared aqueous solutions. Degradation of this compound in the aqueous buffer.- Prepare fresh aqueous working solutions immediately before each experiment.- Store aqueous solutions on ice and protected from light during the experiment.- Perform a stability study in your specific assay buffer to determine the time frame within which the compound remains stable (see Experimental Protocols section).
Inconsistent assay results. Instability of this compound in the assay medium during the incubation period.- Minimize the incubation time of your assay if possible.- Evaluate the stability of this compound under your specific assay conditions (temperature, pH, light exposure) over the duration of the experiment.
Appearance of unknown peaks in HPLC analysis of assay samples. Formation of degradation products.- Conduct a forced degradation study to intentionally generate degradation products and identify their retention times (see Experimental Protocols section).- Use a validated stability-indicating HPLC method to separate the parent compound from any potential degradants.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO

Storage TemperatureDuration
-80°CUp to 6 months[3]
-20°CUp to 1 month[3]

Table 2: Example Template for a User-Defined Stability Study of this compound in Aqueous Buffer

Condition Timepoint 0 Timepoint X h Timepoint Y h Timepoint Z h
Concentration at 4°C (protected from light) 100%
Concentration at Room Temperature (protected from light) 100%
Concentration at Room Temperature (exposed to light) 100%
Concentration at 37°C (protected from light) 100%

Users should replace X, Y, and Z with their desired time points and measure the concentration of this compound at each point using a suitable analytical method like HPLC.

Experimental Protocols

Protocol 1: Preparation of Aqueous Working Solutions from a DMSO Stock

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the this compound is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create intermediate stock solutions of the desired concentrations.

  • To prepare the final aqueous working solution, add a small volume of the DMSO intermediate stock to your pre-warmed aqueous assay buffer. For example, add 1 µL of a 1 mM DMSO stock to 999 µL of assay buffer to obtain a 1 µM final concentration with 0.1% DMSO.

  • Vortex the final aqueous solution immediately and thoroughly to ensure proper mixing and minimize the risk of precipitation.

  • Use the freshly prepared aqueous working solution immediately for your experiments.

Protocol 2: General Approach for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[6][7]

  • Prepare solutions of this compound in your aqueous buffer of interest.

  • Expose the solutions to various stress conditions:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at a controlled temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[5]

  • At various time points, take aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method (e.g., HPLC-UV) to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Visualizations

G cluster_0 Preparation of Aqueous Working Solution DMSO_Stock High Concentration This compound Stock in 100% DMSO Intermediate_DMSO Intermediate Dilution in 100% DMSO DMSO_Stock->Intermediate_DMSO Serial Dilution Final_Solution Final Aqueous Working Solution Intermediate_DMSO->Final_Solution Final Dilution Aqueous_Buffer Aqueous Assay Buffer Aqueous_Buffer->Final_Solution

Caption: Workflow for preparing aqueous solutions of this compound.

G cluster_1 Forced Degradation Workflow Start This compound in Aqueous Buffer Stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidant) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis HPLC Analysis Sampling->Analysis Result Determine % Degradation & Degradation Profile Analysis->Result

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimizing Resorantel Concentration for Larval Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing Resorantel concentration in larval assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for in vitro studies with this salicylanilide anthelmintic.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered when determining the optimal concentration of this compound for larval assays.

Q1: What is the mechanism of action of this compound and how does it affect helminth larvae?

A1: this compound is a member of the salicylanilide class of anthelmintics. Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of the parasite.[1] this compound acts as a protonophore, transporting protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for the production of ATP, the main energy currency of the cell. The depletion of ATP leads to energy failure, resulting in paralysis and eventual death of the larvae.

Below is a diagram illustrating the proposed signaling pathway for this compound's mechanism of action.

This compound's Mechanism of Action This compound This compound (Salicylanilide) Mitochondrion Inner Mitochondrial Membrane This compound->Mitochondrion Acts as a Protonophore ProtonGradient Proton Gradient (H+) This compound->ProtonGradient Dissipates ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives ATP ATP (Energy) ProtonGradient->ATP Synthesis Fails ATPSynthase->ATP Synthesizes Paralysis Paralysis & Death ATP->Paralysis Depletion leads to

Mechanism of this compound as a mitochondrial uncoupler.

Q2: I am observing precipitation of this compound in my assay medium. How can I improve its solubility?

A2: Salicylanilides like this compound are often hydrophobic and have low aqueous solubility. Precipitation can lead to inconsistent and inaccurate results. Here are some troubleshooting steps:

  • Solvent Selection: this compound is soluble in DMSO.[2] Prepare a high-concentration stock solution in 100% DMSO.

  • Final DMSO Concentration: When diluting the stock solution into your aqueous assay medium, ensure the final concentration of DMSO is low, typically ≤1%, to avoid solvent-induced toxicity to the larvae. It is crucial to run a vehicle control with the same final DMSO concentration to account for any effects of the solvent on larval viability.

  • Sonication: After preparing the stock solution in DMSO, gentle sonication can help ensure it is fully dissolved before further dilution.

  • Precipitation Inhibitors: In some cases, the use of non-ionic surfactants or other excipients can help maintain the solubility of hydrophobic compounds in aqueous media. However, their effects on the larvae must be carefully evaluated.

  • Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before and after adding the larvae.

Q3: What concentration range of this compound should I start with for my larval assay?

A3: While specific in vitro dose-response data for this compound in larval assays is not widely available in published literature, data from other salicylanilides, such as closantel, can provide a starting point. For larval motility or development assays with Haemonchus contortus, concentrations of closantel have been shown to be active in the low µg/mL to ng/mL range.[1]

A common approach is to perform a range-finding experiment with a wide, logarithmic dilution series, for example, from 100 µg/mL down to 0.01 µg/mL. Based on the results of this initial experiment, a narrower range of concentrations can be selected for more detailed dose-response studies to determine the IC50 or EC50.

Q4: What are the typical endpoints to measure in a larval assay with this compound?

A4: The two most common endpoints for assessing the efficacy of anthelmintics in larval assays are:

  • Larval Motility: This assay assesses the ability of the compound to paralyze the larvae. Motility can be scored visually (e.g., on a scale from fully motile to completely paralyzed) or using automated tracking systems.

  • Larval Development: This assay measures the ability of the compound to inhibit the development of larvae from one stage to the next (e.g., from L1 to L3). The endpoint is typically the percentage of larvae that fail to reach the target developmental stage compared to the control.

The choice of assay depends on the specific research question and the larval stage being targeted.

Q5: How can I minimize variability in my larval assay results?

A5: Variability is a common challenge in larval assays. Here are some key factors to control:

  • Larval Age and Stage: Use a synchronized population of larvae at the same developmental stage and age.

  • Larval Density: Ensure a consistent number of larvae per well.

  • Temperature and Humidity: Maintain stable incubation conditions.

  • Assay Volume: Use consistent volumes of media and drug solutions in each well.

  • Edge Effects: Be aware of potential evaporation from the outer wells of a microplate. It is good practice to surround the experimental wells with wells containing only media or to avoid using the outer wells for critical experiments.

  • Replicates: Run multiple biological and technical replicates for each concentration and control.

Data Presentation

While specific quantitative data for this compound in larval assays is limited in the public domain, the following table provides representative IC50 values for the related salicylanilide, closantel, and other common anthelmintics against Haemonchus contortus larvae. This data can be used as a reference for expected potency.

AnthelminticAssay TypeTarget Larval StageIC50 (µg/mL)Reference
ClosantelLarval MigrationL3/L40.1 - 1.0[3]
IvermectinLarval DevelopmentL1 to L3~0.001[4]
LevamisoleLarval DevelopmentL1 to L3~0.01[4]
AlbendazoleEgg HatchEgg~0.1[5]

Experimental Protocols

Below are detailed methodologies for two common types of larval assays that can be adapted for testing this compound.

Protocol 1: Larval Motility Assay (LMA)

This protocol is adapted from established methods for assessing the motility of third-stage (L3) helminth larvae.

Objective: To determine the concentration of this compound that inhibits larval motility.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Larval assay medium (e.g., RPMI-1640, Earle's Balanced Salt Solution)

  • Synchronized L3 larvae of the target helminth species

  • 96-well microplates

  • Microscope or automated motility tracking system

Workflow Diagram:

Larval Motility Assay Workflow PrepStock Prepare this compound Stock in DMSO SerialDilute Perform Serial Dilutions in Assay Medium PrepStock->SerialDilute AddToPlate Add Dilutions to 96-Well Plate SerialDilute->AddToPlate AddLarvae Add Synchronized L3 Larvae to Each Well AddToPlate->AddLarvae Incubate Incubate at Optimal Temperature (e.g., 24-48 hours) AddLarvae->Incubate AssessMotility Assess Larval Motility (Visually or Automated) Incubate->AssessMotility AnalyzeData Analyze Data & Determine IC50 AssessMotility->AnalyzeData

Workflow for a typical larval motility assay.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in the larval assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤1%).

  • Plate Preparation: Add the diluted this compound solutions and a vehicle control (medium with the same final DMSO concentration) to the wells of a 96-well plate.

  • Larval Addition: Add a consistent number of synchronized L3 larvae (e.g., 50-100) to each well.

  • Incubation: Incubate the plate at the optimal temperature for the target helminth species (e.g., 27°C for Haemonchus contortus) for a defined period (e.g., 24, 48, or 72 hours).

  • Motility Assessment: At the end of the incubation period, assess larval motility. This can be done visually under a microscope, scoring each larva as motile or non-motile. Alternatively, automated systems can be used for high-throughput analysis.

  • Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the vehicle control. Plot the data and use a suitable statistical model (e.g., log-logistic regression) to determine the IC50 value.

Protocol 2: Larval Development Assay (LDA)

This protocol is based on methods used to assess the inhibition of larval development from the egg or L1 stage to the L3 stage.

Objective: To determine the concentration of this compound that inhibits larval development.

Materials:

  • This compound

  • DMSO

  • Culture medium supporting larval development

  • Freshly harvested helminth eggs or synchronized L1 larvae

  • 96-well microplates

  • Microscope

Procedure:

  • Stock Solution and Dilutions: Prepare the this compound stock solution and serial dilutions as described in the Larval Motility Assay protocol.

  • Plate Preparation: Add the diluted this compound solutions and a vehicle control to the wells of a 96-well plate.

  • Egg/Larval Addition: Add a consistent number of fresh eggs or synchronized L1 larvae (e.g., 50-100) to each well.

  • Incubation: Incubate the plates under conditions that support larval development (e.g., 27°C for 6-7 days for Haemonchus contortus).

  • Termination of Development: After the incubation period, add a small volume of a fixative (e.g., Lugol's iodine) to each well to stop further development and aid in visualization.

  • Larval Staging: Using a microscope, count the number of larvae that have successfully developed to the L3 stage and the number of larvae that are still at the L1 or L2 stage in each well.

  • Data Analysis: Calculate the percentage of larval development inhibition for each concentration relative to the vehicle control. Determine the IC50 value using appropriate statistical analysis.

References

Long-term storage and stability of Resorantel powder

Author: BenchChem Technical Support Team. Date: November 2025

{"answer":"## Technical Support Center: Resorantel Powder

This technical support center provides guidance on the long-term storage, stability, and handling of this compound powder for research and development purposes.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are the recommended long-term storage conditions for this compound powder?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[1][2] Storage at 4°C is suitable for shorter periods, up to 2 years.[1]

2. My this compound powder has changed color. Is it still usable?

A color change often indicates degradation. Do not use the powder if you observe a noticeable change in its appearance. It is recommended to perform a purity analysis (e.g., HPLC) to assess the integrity of the compound. Degradation can be caused by exposure to light, moisture, or elevated temperatures.[3]

3. I am having trouble dissolving the this compound powder. What should I do?

This compound is soluble in DMSO at a concentration of 250 mg/mL.[1] If you are experiencing solubility issues, consider the following:

  • Use freshly opened DMSO: DMSO is hygroscopic and absorbed moisture can significantly impact the solubility of this compound.[1][2]

  • Use sonication: Ultrasonic treatment can aid in the dissolution process.[1]

  • Gentle warming: If appropriate for your experimental setup, gentle warming can increase solubility. However, be cautious as elevated temperatures can also promote degradation.

4. How long is a stock solution of this compound stable?

When prepared in a suitable solvent such as DMSO, stock solutions of this compound are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]

5. What are the primary factors that can cause this compound to degrade?

The main factors that can lead to the degradation of powdered compounds like this compound are:

  • Temperature: Higher temperatures accelerate chemical degradation.[3]

  • Moisture: this compound is susceptible to hydrolysis in the presence of moisture.[3]

  • Light: Exposure to light, particularly UV light, can cause photolysis.[3]

  • Oxygen: Oxidation can occur with prolonged exposure to air.[3]

6. I suspect my this compound powder has degraded. How can I confirm this?

To confirm degradation, you can perform stability-indicating analytical tests. High-Performance Liquid Chromatography (HPLC) is a common method to assess the purity of the compound and identify the presence of degradation products.[4]

Data on Storage and Stability

Table 1: Recommended Storage Conditions for this compound Powder

ConditionTemperatureDuration
Long-term-20°C3 years[1][2]
Short-term4°C2 years[1]

Table 2: Stability of this compound Stock Solutions

Storage TemperatureSolventDuration
-80°CDMSO6 months[1]
-20°CDMSO1 month[1][2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)

  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period.

  • Storage: Store the stock solution at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Accelerated Stability Study of this compound Powder

This protocol is designed to assess the stability of this compound powder under stressed conditions.

  • Sample Preparation: Aliquot 5-10 mg of this compound powder into several amber glass vials.

  • Stress Conditions: Expose the vials to a set of accelerated conditions. A common condition for accelerated testing is 40°C with 75% relative humidity (RH).[5][6]

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 2, 4, and 6 weeks).

  • Analysis: At each time point, analyze the powder for purity and the presence of degradants using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the purity of the stressed samples to the initial (time 0) sample to determine the rate of degradation.

Visualizations

troubleshooting_workflow start Start: this compound Powder Stability Issue issue What is the observed issue? start->issue color_change Powder has changed color issue->color_change Color Change solubility_problem Difficulty in dissolving issue->solubility_problem Solubility potency_loss Suspected loss of potency issue->potency_loss Potency check_storage Verify storage conditions (-20°C, protected from light) color_change->check_storage check_solvent Check solvent quality (fresh, anhydrous DMSO) solubility_problem->check_solvent potency_loss->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes purity_analysis Perform purity analysis (HPLC) improper_storage->purity_analysis proper_storage->purity_analysis bad_solvent Old or wet solvent check_solvent->bad_solvent No good_solvent Good solvent check_solvent->good_solvent Yes use_sonication Use sonication to aid dissolution bad_solvent->use_sonication good_solvent->use_sonication use_sonication->purity_analysis degraded Compound has degraded. Discard and use a new batch. purity_analysis->degraded Purity < 95% or degradants present stable Compound is stable. Proceed with experiment. purity_analysis->stable Purity > 95% and no significant degradants

Caption: Troubleshooting workflow for this compound powder stability issues.

storage_workflow receive Receive this compound Powder log Log batch number and date receive->log short_term Short-term use? (< 2 years) log->short_term store_4c Store at 4°C in a desiccator short_term->store_4c Yes long_term Store at -20°C in a sealed container short_term->long_term No prepare_solution Prepare stock solution store_4c->prepare_solution long_term->prepare_solution aliquot Aliquot into single-use vials prepare_solution->aliquot store_solution Store aliquots at -80°C aliquot->store_solution use Use in experiment store_solution->use

Caption: Recommended workflow for handling and storing this compound.

degradation_pathway This compound This compound hydrolysis Hydrolysis Products This compound->hydrolysis Moisture oxidation Oxidation Products This compound->oxidation Oxygen (Air) photolysis Photolytic Products This compound->photolysis Light (UV)

Caption: Potential degradation pathways for this compound. "}

References

Impact of pH and temperature on Resorantel stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Resorantel under various experimental conditions, focusing on the impact of pH and temperature. The information is targeted towards researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on the chemical structure of this compound as a salicylanilide derivative and data from structurally similar compounds like niclosamide and oxyclozanide. It is crucial to perform specific stability studies for this compound under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solid form and in solution?

As a solid powder, this compound is generally stable when stored under appropriate conditions (e.g., -20°C for up to 3 years, or at 4°C for up to 2 years). In solution (e.g., dissolved in DMSO), storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month to minimize degradation.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

Based on its salicylanilide structure, this compound's stability is expected to be pH-dependent. The amide linkage in this compound is the most likely site for hydrolysis, particularly under strongly acidic or alkaline conditions.

  • Acidic Conditions: While generally more stable in acidic to neutral pH, strong acidic conditions (pH < 2) coupled with elevated temperatures could lead to hydrolysis of the amide bond.

  • Neutral Conditions: this compound is expected to be relatively stable around neutral pH (6-8) at ambient temperature.

  • Alkaline Conditions: Salicylanilides are susceptible to alkaline-catalyzed hydrolysis. At pH > 8, and especially at elevated temperatures, the rate of hydrolysis of the amide bond is expected to increase significantly. For a structurally similar compound, niclosamide, degradation is observed at high pH (e.g., 1N NaOH).

Q3: What is the likely impact of temperature on this compound's stability?

Temperature is a critical factor in the degradation of this compound.

  • Elevated Temperatures: Increased temperatures will accelerate the rate of hydrolytic degradation across all pH ranges. In the solid state, high temperatures can also lead to decomposition. For some salicylanilides, thermal degradation can occur even below the melting point.

  • Room Temperature: At room temperature, this compound in a neutral aqueous solution is expected to have moderate stability over short periods. However, for long-term storage, refrigeration or freezing is necessary.

  • Frozen Storage: Storing this compound solutions at -20°C or -80°C significantly reduces the rate of degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of compound activity in an aqueous buffer over time. pH-mediated hydrolysis of the amide bond.Check the pH of your buffer. For short-term experiments, use a buffer in the pH range of 6-8. For longer-term storage, aliquot and freeze solutions at -20°C or -80°C.
Unexpected peaks appearing in HPLC analysis of a this compound sample. Degradation of this compound.Analyze the sample for expected degradation products (see predicted degradation pathway below). Perform a forced degradation study to confirm the identity of the degradation products.
Inconsistent results in bioassays. Degradation of this compound stock solution.Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -80°C to avoid multiple freeze-thaw cycles.

Predicted Degradation Pathway

Based on the structure of this compound and the known degradation of other salicylanilides, the primary degradation pathway is predicted to be the hydrolysis of the amide bond.

G This compound This compound (N-(4-bromophenyl)-2,6-dihydroxybenzamide) Hydrolysis Hydrolysis (Acidic or Alkaline Conditions, Elevated Temperature) This compound->Hydrolysis DP1 Degradation Product 1 (2,6-dihydroxybenzoic acid) Hydrolysis->DP1 DP2 Degradation Product 2 (4-bromoaniline) Hydrolysis->DP2

Caption: Predicted hydrolytic degradation pathway of this compound.

Experimental Protocols

To experimentally determine the stability of this compound, a forced degradation study is recommended.

Objective: To evaluate the stability of this compound under various stress conditions (pH and temperature) and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer (pH 7.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Incubator/water bath

Experimental Workflow:

G A Prepare this compound Stock Solution (e.g., 1 mg/mL in Acetonitrile) B Prepare Stress Samples: - 0.1 M HCl (Acidic) - pH 7.0 Buffer (Neutral) - 0.1 M NaOH (Alkaline) A->B C Incubate Samples at Different Temperatures (e.g., 40°C, 60°C, 80°C) B->C D Collect Aliquots at Time Points (e.g., 0, 2, 4, 8, 24 hours) C->D E Neutralize and Dilute Samples D->E F Analyze by Stability-Indicating HPLC Method E->F G Quantify this compound and Degradation Products F->G H Determine Degradation Kinetics G->H

Caption: Workflow for a forced degradation study of this compound.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Preparation of Stress Samples:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with pH 7.0 phosphate buffer to a final concentration of 100 µg/mL.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Incubation: Incubate the stress samples at different temperatures (e.g., 40°C, 60°C, and 80°C). Also, keep a set of samples at room temperature as a control.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis: Immediately neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and water (with a suitable buffer and pH) is a good starting point. Monitor the elution of this compound and any new peaks corresponding to degradation products using a UV detector.

  • Data Analysis: Quantify the peak area of this compound and the degradation products at each time point. Calculate the percentage of degradation. Determine the degradation kinetics (e.g., first-order) and the half-life of this compound under each condition.

Data Presentation

The results of the forced degradation study can be summarized in the following tables:

Table 1: Effect of pH on this compound Stability at 60°C

Time (hours)% this compound Remaining (0.1 M HCl)% this compound Remaining (pH 7.0 Buffer)% this compound Remaining (0.1 M NaOH)
0100100100
2
4
8
24

Table 2: Effect of Temperature on this compound Stability at pH 7.0

Time (hours)% this compound Remaining (40°C)% this compound Remaining (60°C)% this compound Remaining (80°C)
0100100100
2
4
8
24

By systematically investigating the impact of pH and temperature, researchers can establish a comprehensive stability profile for this compound, ensuring the reliability and reproducibility of their experimental results.

References

Resorantel Quality Control Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control of Resorantel for research purposes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary research application?

This compound is an anthelmintic agent belonging to the salicylanilide class of compounds.[1][2] Its primary application in research is the study of parasitic flatworms (trematodes and cestodes), particularly in veterinary models involving cattle and sheep.[1][3]

Q2: What is the mechanism of action of this compound?

This compound functions as a mitochondrial uncoupler.[4] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This disruption of oxidative phosphorylation leads to energy depletion and eventual death of the parasite.[4][5][6]

Q3: What are the recommended storage conditions for this compound powder and solutions?

  • Powder: For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[7]

  • In solvent: Once dissolved, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3][7] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.[7]

Q4: In which solvents is this compound soluble?

This compound is highly soluble in Dimethyl Sulfoxide (DMSO), with a solubility of up to 250 mg/mL.[3] It is practically insoluble in water. For in vitro assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate culture medium. It is crucial to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[3]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in aqueous culture medium - The final concentration of DMSO is too low to maintain solubility.- The aqueous buffer's pH is not optimal for this compound solubility.- The stock solution was not properly dissolved initially.- Ensure the final DMSO concentration in the medium is sufficient to maintain solubility (typically ≤1%, but may need optimization).- Perform a vehicle control to assess the effect of DMSO on the experiment.- When preparing the stock solution in DMSO, use ultrasonication to ensure complete dissolution.[3]- Consider using a different solvent system or formulation approach if solubility issues persist.
Inconsistent or no anthelmintic effect observed in vitro - Incorrect concentration of this compound used.- Degradation of this compound due to improper storage or handling.- The parasite species or life stage being tested is not susceptible to this compound.- The assay endpoint (e.g., motility) is not a sensitive measure of this compound's effect.[7]- Verify the calculations for the preparation of working solutions.- Use a fresh aliquot of this compound from a properly stored stock solution.- Confirm from literature that the target parasite is expected to be susceptible to salicylanilides.- Consider alternative or multiple endpoints to assess parasite viability, such as metabolic activity assays or morphological changes.
High background noise or off-target effects in cellular assays - The concentration of this compound used is too high, leading to cytotoxicity.- The vehicle (DMSO) is causing cellular stress.- The assay is sensitive to the mitochondrial uncoupling effect in host cells (if applicable).- Perform a dose-response curve to determine the optimal concentration with minimal cytotoxicity.- Run a vehicle-only control to determine the effect of the solvent on the cells.- If working with host-parasite co-cultures, consider the potential impact of mitochondrial uncoupling on the host cells and choose concentrations that are selectively toxic to the parasite.
Difficulty in reproducing results from published studies - Differences in experimental conditions (e.g., parasite strain, culture medium, incubation time).- Variation in the purity of the this compound used.- Carefully replicate the experimental conditions described in the literature.- Verify the purity of your this compound batch using the quality control protocols outlined below.

Quality Control Data

The following table summarizes key quality control parameters for research-grade this compound.

Parameter Specification Typical Value
Appearance White to off-white solidConforms
Purity (by HPLC) ≥ 98%99.80%[3]
Molecular Formula C₁₃H₁₀BrNO₃Conforms
Molecular Weight 308.13 g/mol Conforms
Solubility Soluble in DMSO (≥ 250 mg/mL)[3]Conforms

Experimental Protocols

Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a this compound sample. It is based on established methods for other salicylanilides and may require optimization for your specific instrumentation and sample.

a. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

b. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Filter and degas both mobile phases before use.

c. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of methanol in a volumetric flask. Dilute as necessary to fall within the range of the calibration curve.

d. HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient elution can be used, for example:

    • 0-2 min: 90% A, 10% B

    • 2-15 min: Gradient to 10% A, 90% B

    • 15-18 min: Hold at 10% A, 90% B

    • 18-20 min: Return to 90% A, 10% B

    • 20-25 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

e. Data Analysis:

  • Inject the working standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the purity of the sample as follows: Purity (%) = (Concentration from HPLC / Initial weighed concentration) x 100

Protocol for In Vitro Anthelmintic Activity Assay (Larval Motility Assay)

This protocol describes a common method for assessing the anthelmintic activity of this compound against parasitic larvae.

a. Materials and Reagents:

  • This compound stock solution in DMSO

  • Parasite larvae (e.g., Haemonchus contortus L3)

  • Appropriate culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Inverted microscope or automated motility analysis system

b. Experimental Procedure:

  • Prepare Drug Dilutions: Perform a serial dilution of the this compound stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the larvae (typically <1%).

  • Dispense Larvae: Add a standardized number of larvae (e.g., 50-100) suspended in culture medium to each well of a 96-well plate.

  • Add Test Compound: Add the prepared this compound dilutions to the wells containing the larvae. Include positive control wells (a known effective anthelmintic) and negative control wells (vehicle only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Assess Motility:

    • Manual Assessment: Observe the larvae under an inverted microscope and score their motility based on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

    • Automated Assessment: Use an automated system that tracks larval movement to obtain quantitative data.

  • Data Analysis:

    • Calculate the percentage of larval motility inhibition for each concentration compared to the negative control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of this compound as a Mitochondrial Uncoupler

Resorantel_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Proton_High High [H+] ETC->Proton_High Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Proton_High->ATP_Synthase H+ flow This compound This compound Proton_High->this compound Proton_Low Low [H+] NADH NADH NADH->ETC e- ADP ADP + Pi ADP->ATP_Synthase This compound->Proton_Low Transports H+

Caption: this compound disrupts the proton gradient required for ATP synthesis.

Experimental Workflow for this compound Purity Analysis```dot

HPLC_Workflow start Start: this compound Sample prep Sample Preparation: - Weigh sample - Dissolve in Methanol - Dilute to working concentration start->prep hplc HPLC Analysis: - Inject sample - C18 column - Gradient elution - UV detection at 210 nm prep->hplc data Data Acquisition: - Obtain chromatogram - Measure peak area hplc->data calc Calculation: - Use calibration curve - Determine concentration data->calc end Result: Purity (%) calc->end

Caption: A logical approach to troubleshooting inconsistent in vitro results.

References

Validation & Comparative

Comparative Efficacy of Resorantel and Niclosamide Against Tapeworms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the anthelmintic drugs Resorantel and niclosamide, focusing on their efficacy against common tapeworm species. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, experimental methodologies, and visual representations of key concepts.

Efficacy Data Summary

The following table summarizes the reported efficacy of this compound and niclosamide against various tapeworm species. It is important to note that direct comparative studies are limited, and the data presented is compiled from individual studies on each drug.

DrugTarget Tapeworm SpeciesAnimal ModelDosageEfficacyReference
This compound Thysaniezia giardi, Avitellina spp.Sheep65 mg/kg (oral)Effective and well-tolerated[1]
ParamphistomiasisSheep65 mg/kg (single oral dose)High efficacy; clinical signs disappeared within 2-3 days[2]
Niclosamide Taenia saginata (Beef Tapeworm)Humans2 g (single dose)~90% cure rate[3][4]
Taenia solium (Pork Tapeworm)Humans2 g (single dose)Drug of choice, ~90% cure rate[4]
Hymenolepis nana (Dwarf Tapeworm)Children40-80 mg/kg/day for 5 days>90% cure rate[5]
Hymenolepis nanaHumans2 g/day for 7 daysStandard treatment[6][7]
Taenia saginata (Niclosamide-resistant)Humans-Praziquantel showed 95.5% cure rate in niclosamide-resistant cases[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are generalized experimental protocols for in vivo and in vitro evaluation of anthelmintic drugs against tapeworms, based on common practices found in the literature.

In Vivo Efficacy Trial Protocol (General)

This protocol outlines a typical in vivo study to determine the efficacy of an anthelmintic drug against intestinal cestodes in a suitable animal model (e.g., rats or sheep naturally or experimentally infected).

  • Animal Selection and Acclimatization:

    • Select a cohort of animals of the same species, age, and sex.

    • House the animals in a controlled environment and allow for an acclimatization period of at least one week.

    • Confirm tapeworm infection through fecal examination for eggs or proglottids.

  • Experimental Groups:

    • Randomly allocate animals to different treatment groups:

      • Group A: Vehicle control (receiving only the carrier solution).

      • Group B: Test drug (e.g., this compound) at various dose levels.

      • Group C: Reference drug (e.g., Niclosamide) at a standard effective dose.

  • Drug Administration:

    • Administer the drugs orally via gavage. The volume administered should be based on the animal's body weight.

  • Post-Treatment Monitoring:

    • Collect fecal samples at predetermined intervals (e.g., 7 and 14 days post-treatment).

    • Perform fecal egg count reduction (FECR) tests to determine the percentage reduction in egg output. The formula for FECR is: % FECR = [1 - (Mean eggs per gram in treatment group / Mean eggs per gram in control group)] * 100

  • Necropsy and Worm Burden Count:

    • At the end of the study period, euthanize the animals.

    • Isolate the small intestine and carefully collect all adult tapeworms.

    • Count the number of worms in each animal.

    • Calculate the percentage reduction in worm burden for each treatment group relative to the control group.

In Vitro Anthelmintic Assay Protocol (General)

This protocol describes a common in vitro method to assess the direct effect of a drug on adult tapeworms.

  • Parasite Collection:

    • Obtain adult tapeworms (e.g., Hymenolepis diminuta) from the intestines of freshly euthanized, infected host animals (e.g., rats).

    • Wash the worms multiple times in a pre-warmed physiological saline solution (e.g., phosphate-buffered saline, PBS) at 37°C to remove any host intestinal contents.

  • Assay Setup:

    • Prepare different concentrations of the test drug (e.g., this compound) and a reference drug (e.g., Niclosamide) in a suitable culture medium.

    • Place individual, intact adult worms in petri dishes or multi-well plates containing the drug solutions.

    • Include a negative control group with the culture medium and solvent only.

  • Incubation and Observation:

    • Incubate the plates at 37°C.

    • Observe the motility and viability of the worms at regular intervals (e.g., every hour) under a microscope.

    • Record the time taken for paralysis (loss of spontaneous movement) and death (complete cessation of movement, even upon probing).

Visualizations

Signaling Pathway

The primary mechanism of action for niclosamide involves the uncoupling of oxidative phosphorylation in the mitochondria of cestodes. This disruption of the parasite's energy metabolism leads to its death.

Niclosamide Niclosamide Mitochondrion Tapeworm Mitochondrion Niclosamide->Mitochondrion Enters ProtonGradient Proton Gradient (H+) Niclosamide->ProtonGradient Dissipates (Uncouples) ETC Electron Transport Chain Mitochondrion->ETC ETC->ProtonGradient Establishes ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives ATP ATP (Energy) ATPSynthase->ATP Produces Paralysis Paralysis & Death ATP->Paralysis Depletion leads to

Caption: Mechanism of action of Niclosamide in tapeworms.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of anthelmintic drugs.

start Start animal_selection Animal Selection & Infection Confirmation start->animal_selection group_allocation Group Allocation (Control, this compound, Niclosamide) animal_selection->group_allocation drug_admin Drug Administration group_allocation->drug_admin fecal_collection Fecal Sample Collection (Day 7, 14) drug_admin->fecal_collection necropsy Necropsy & Worm Burden Count drug_admin->necropsy fecrt Fecal Egg Count Reduction Test (FECRT) fecal_collection->fecrt data_analysis Data Analysis & Efficacy Calculation fecrt->data_analysis necropsy->data_analysis end End data_analysis->end

References

A Comparative Guide to Resorantel and Oxyclozanide for the Treatment of Paramphistomiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Paramphistomiasis, a parasitic disease of ruminants caused by digenetic trematodes of the family Paramphistomidae, poses a significant threat to livestock health and productivity worldwide. Effective control of this disease relies on the strategic use of anthelmintic drugs. This guide provides a detailed, objective comparison of two commonly used flukicides, resorantel and oxyclozanide, for the treatment of paramphistomiasis, with a focus on their performance based on available experimental data.

Executive Summary

Data Presentation: Efficacy of this compound and Oxyclozanide

The following tables summarize the quantitative data on the efficacy of this compound and oxyclozanide from various studies.

Table 1: Efficacy of this compound against Paramphistomiasis

Animal SpeciesDrug Dosage (mg/kg body weight)Efficacy against Adult Flukes (%)Efficacy against Immature Flukes (%)Reference
Sheep65Very highVery high[1]
Sheep65--[2]

Table 2: Efficacy of Oxyclozanide against Paramphistomiasis

Animal SpeciesDrug Dosage (mg/kg body weight)Efficacy against Adult Flukes (%)Efficacy against Immature Flukes (%)Reference
Cattle1097.9-[3]
Cattle1797.92 - 100-[4]
Cattle2091 - 100-[5][6]
Sheep15>90 (up to 98.3)-[7][8]
Sheep20 (two doses)99Not assessed[9]

Mechanism of Action

Oxyclozanide: As a member of the salicylanilide class, oxyclozanide acts as an uncoupler of oxidative phosphorylation in the mitochondria of the parasite. This disruption of the parasite's energy metabolism leads to a rapid depletion of ATP, resulting in paralysis and death of the fluke.[10]

This compound: The precise molecular mechanism of action of this compound against paramphistomes is not as well-defined as that of oxyclozanide. However, as an anthelmintic, it is understood to interfere with the parasite's cellular metabolism, ultimately leading to its demise.[2]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for oxyclozanide and a typical experimental workflow for evaluating anthelmintic efficacy.

Oxyclozanide_Mechanism cluster_parasite Paramphistome Mitochondrion ATP_Synthase ATP Synthase Complex ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Proton_Gradient Proton Gradient (H+) Proton_Gradient->ATP_Synthase Drives Proton_Gradient->ATP_Production Inhibited Energy_Metabolism Normal Energy Metabolism ATP_Production->Energy_Metabolism Paralysis_Death Paralysis & Death of Parasite ATP_Production->Paralysis_Death Leads to Oxyclozanide Oxyclozanide Oxyclozanide->Proton_Gradient Disrupts (Uncouples) Anthelmintic_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Data Analysis Animal_Selection Selection of Naturally or Experimentally Infected Ruminants Random_Allocation Random Allocation to Treatment & Control Groups Animal_Selection->Random_Allocation Treatment_Admin Oral Administration of Anthelmintic (e.g., this compound or Oxyclozanide) Random_Allocation->Treatment_Admin Control_Group Untreated Control Group Random_Allocation->Control_Group Fecal_Sampling Fecal Sample Collection (Pre- and Post-Treatment) Treatment_Admin->Fecal_Sampling Necropsy Necropsy and Fluke Burden Quantification Treatment_Admin->Necropsy Control_Group->Fecal_Sampling Control_Group->Necropsy FECRT Fecal Egg Count Reduction Test (FECRT) Fecal_Sampling->FECRT Worm_Count_Reduction Worm Count Reduction Calculation Necropsy->Worm_Count_Reduction Statistical_Analysis Statistical Analysis FECRT->Statistical_Analysis Worm_Count_Reduction->Statistical_Analysis

References

A Comparative Guide to the Validation of an Analytical Method for Resorantel Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the detection of Resorantel, a potent anthelmintic agent. The performance of this method is contrasted with alternative analytical techniques, supported by experimental data to ensure objective evaluation. Detailed methodologies and visual workflows are presented to aid in the replication and adaptation of these techniques for research and quality control purposes.

I. Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of pharmaceutical compounds. While various techniques exist, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely adopted, robust, and cost-effective method for the analysis of anthelmintics similar to this compound. This section compares the validated RP-HPLC method with other potential analytical techniques.

Table 1: Comparison of Analytical Methods for Anthelmintic Drug Detection

ParameterRP-HPLC with UV DetectionLC-MS/MSGas Chromatography (GC)
Principle Separation based on polaritySeparation based on mass-to-charge ratioSeparation based on volatility and polarity
Selectivity GoodExcellentGood to Excellent
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)High for volatile compounds
Linearity Excellent (r² > 0.999)Excellent (r² > 0.99)Good
Accuracy (% Recovery) 99-101%93-102%Variable
Precision (% RSD) < 2%< 15%< 10%
Cost Low to ModerateHighModerate
Throughput HighModerateModerate to High
Sample Derivatization Generally not requiredNot requiredOften required for non-volatile compounds

II. Validated RP-HPLC Method for this compound Detection

The following protocol is a validated method analogous to those used for similar salicylanilide anthelmintics, such as Closantel.[1] This method is designed for the routine quality control of this compound in bulk and pharmaceutical dosage forms.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 HPLC system or equivalent, equipped with a Diode Array Detector (DAD).[2]

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: A filtered and degassed isocratic mixture of Methanol and Water (40:60, v/v).[2]

  • Flow Rate: 1.0 mL/minute.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: 280 nm.[2]

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 10 to 500 µg/mL for linearity studies.

  • Sample Preparation (for a tablet dosage form):

    • Weigh and finely powder 20 tablets.

    • Transfer a quantity of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range.

3. Method Validation Parameters:

The method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]

Table 2: Summary of Validation Parameters for the RP-HPLC Method

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.99993[2]
Concentration Range -10 - 500 µg/mL[1]
Accuracy (% Recovery) 98.0% - 102.0%99.994%[2]
Precision (RSD%)
- Intraday≤ 2.0%< 1.0%[2]
- Interday≤ 2.0%< 1.0%[2]
Limit of Detection (LOD) -To be determined experimentally
Limit of Quantitation (LOQ) -To be determined experimentally
Specificity No interference from excipientsNo co-eluting peaks observed[2]
Retention Time (min) -3.62 ± 0.006[2]

III. Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key steps in the validated RP-HPLC method for this compound detection.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weigh Weigh this compound (Standard/Sample) start->weigh dissolve Dissolve in Methanol & Sonicate weigh->dissolve filter Filter Solution (0.45 µm) dissolve->filter dilute Dilute to Final Concentration filter->dilute inject Inject 10 µL into HPLC dilute->inject separate Isocratic Separation (C18 Column) inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration (vs. Standard Curve) integrate->calculate report Report Results calculate->report end End report->end

Caption: Workflow for this compound detection by RP-HPLC.

IV. This compound's Putative Mechanism of Action

While the primary focus of this guide is the analytical methodology, understanding the compound's mechanism of action can be relevant for studies involving biological matrices. This compound, like other salicylanilides, is believed to act as an uncoupler of oxidative phosphorylation in parasites.

signaling_pathway etc Electron Transport Chain (ETC) protons_out H+ etc->protons_out Pumps H+ out atp_synthase ATP Synthase atp ATP atp_synthase->atp Synthesizes protons_in H+ atp_synthase->protons_in H+ flow adp ADP + Pi This compound This compound This compound->protons_out Transports H+ across membrane h_gradient Proton (H+) Gradient

Caption: this compound uncouples oxidative phosphorylation.

This guide demonstrates a robust and validated RP-HPLC method suitable for the routine analysis of this compound. The provided data and protocols offer a solid foundation for researchers and drug development professionals to implement this method and compare it with other analytical techniques.

References

Cross-Resistance Between Resorantel and Other Salicylanilides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cross-resistance patterns between Resorantel and other salicylanilide anthelmintics. Due to a lack of direct experimental data on this compound, this guide synthesizes information based on the well-established principle of side-resistance within this chemical class, supported by experimental data from other salicylanilides.

Mechanism of Action: The Uncoupling of Oxidative Phosphorylation

Salicylanilides, including this compound, exert their anthelmintic effect by disrupting the parasite's energy metabolism.[1] They act as protonophores, transporting protons across the inner mitochondrial membrane. This action uncouples oxidative phosphorylation, the primary process of ATP synthesis, leading to a rapid depletion of the parasite's energy reserves and ultimately, paralysis and death.[2]

cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_pump Proton Pump ETC->H_pump Pumps H+ out Protons_out Protons (H+) (Intermembrane Space) H_pump->Protons_out ATP_synthase ATP Synthase ATP ATP ATP_synthase->ATP Synthesizes Salicylanilide This compound & Other Salicylanilides Protons_in Protons (H+) (Mitochondrial Matrix) Salicylanilide->Protons_in Transports H+ in Protons_out->ATP_synthase Proton Motive Force Protons_out->Salicylanilide Energy_depletion Energy Depletion & Parasite Death Protons_in->Energy_depletion Disrupts Gradient

Caption: Mechanism of action of salicylanilides.

Cross-Resistance: An Inevitable Consequence of a Shared Mechanism

Cross-resistance, also known as side-resistance, occurs when resistance to one drug confers resistance to other drugs with a similar mechanism of action.[3] In the case of salicylanilides, their shared mode of action makes cross-resistance a significant concern. Evidence strongly suggests that a parasite population resistant to one salicylanilide will likely exhibit reduced susceptibility to others, including this compound.[4]

Commercially Available Salicylanilides:

Active IngredientPrimary Target Parasites
This compound Paramphistomum spp., Haemonchus spp., Fasciola spp.
ClosantelHaemonchus spp., Fasciola spp., Oestrus ovis
RafoxanideHaemonchus spp., Fasciola spp.
OxyclozanideFasciola spp.
NiclosamideCestodes (tapeworms)

Quantitative Data on Salicylanilide Efficacy

The following tables summarize available data on the efficacy of various salicylanilides against both susceptible and resistant parasite strains. This data illustrates the impact of resistance on the effectiveness of this drug class.

Table 1: Efficacy of Salicylanilides Against Fasciola hepatica in Goats

TreatmentEfficacy on Day 7 (%)Efficacy on Day 30 (%)
Closantel99.63100
Oxyclozanide + Levamisole94.7497.38
Data from a study on naturally infected goats, indicating high efficacy in a likely susceptible population.[5]

Table 2: Comparative Efficacy of Closantel and Triclabendazole against Fasciola hepatica in Experimentally Infected Sheep

Treatment (14 weeks post-infection)Mean Fluke Burden% Reduction
Untreated Control360-
Closantel (10 mg/kg)6183
Triclabendazole (10 mg/kg)2194
This study highlights the baseline efficacy of closantel in a susceptible infection.[6]

Experimental Protocols for Assessing Cross-Resistance

In Vivo: Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test (FECRT) is a standard method for detecting anthelmintic resistance in vivo. To assess cross-resistance, the following protocol can be adapted:

  • Animal Selection: Select a group of animals with a naturally or experimentally induced monospecific parasite infection.

  • Pre-treatment Sampling: Collect individual fecal samples to determine the baseline fecal egg count (FEC).

  • Group Allocation: Randomly allocate animals to different treatment groups (e.g., untreated control, this compound-treated, and a group treated with another salicylanilide like closantel).

  • Treatment Administration: Administer the respective anthelmintics at their recommended dosages.

  • Post-treatment Sampling: Collect fecal samples from all animals again at a specified time post-treatment (typically 10-14 days).

  • FEC Determination: Perform fecal egg counts on all pre- and post-treatment samples.

  • Calculation of Efficacy: Calculate the percentage reduction in FEC for each treatment group using the formula: ((Pre-treatment FEC - Post-treatment FEC) / Pre-treatment FEC) * 100.

  • Interpretation: Resistance is suspected if the percentage reduction is less than 95% and the lower 95% confidence interval is less than 90%.[7] Cross-resistance is indicated if resistance is observed in both the this compound and the other salicylanilide treatment groups.

Start Select Infected Animals Pre_Sample Pre-treatment Fecal Sampling (Day 0) Start->Pre_Sample Group Randomly Allocate to Groups Pre_Sample->Group Control Untreated Control Group->Control Resorantel_Treat Treat with this compound Group->Resorantel_Treat Other_Sal_Treat Treat with Another Salicylanilide Group->Other_Sal_Treat Post_Sample Post-treatment Fecal Sampling (Day 14) Control->Post_Sample Resorantel_Treat->Post_Sample Other_Sal_Treat->Post_Sample FEC Fecal Egg Count (FEC) Analysis Post_Sample->FEC Calculate Calculate FEC Reduction (%) FEC->Calculate Interpret Interpret Results for Resistance & Cross-Resistance Calculate->Interpret

Caption: Experimental workflow for in vivo cross-resistance testing.

In Vitro: Larval Motility/Development Assays

In vitro assays offer a more controlled environment for studying anthelmintic effects.

  • Parasite Culture: Culture parasite eggs from fecal samples to obtain third-stage larvae (L3).

  • Drug Preparation: Prepare serial dilutions of this compound and other salicylanilides in a suitable solvent (e.g., DMSO).

  • Assay Setup: Dispense a known number of L3 larvae into the wells of a microtiter plate.

  • Drug Exposure: Add the different drug concentrations to the wells. Include a negative (solvent only) and a positive (a drug with known efficacy) control.

  • Incubation: Incubate the plates under controlled conditions (temperature and humidity).

  • Motility/Development Assessment: After a set period (e.g., 24-72 hours), assess larval motility or development to a subsequent life stage. This can be done manually under a microscope or using automated imaging systems.

  • Data Analysis: Determine the drug concentration that inhibits a certain percentage of motility or development (e.g., IC50).

  • Interpretation: A significant increase in the IC50 for a parasite population against multiple salicylanilides compared to a susceptible reference strain would indicate cross-resistance.

Potential Mechanisms of Resistance

The primary mechanism of resistance to salicylanilides is thought to involve reduced drug accumulation at the target site within the parasite's mitochondria. This can be achieved through several mechanisms:

  • Altered Drug Influx/Efflux: Changes in the parasite's tegument or cell membranes may reduce the influx of the drug.[8] Alternatively, an upregulation of efflux pumps, such as ABC transporters, could actively remove the drug from the parasite's cells.

  • Target Site Modification: While less documented for salicylanilides, mutations in the mitochondrial proteins that interact with these drugs could potentially reduce their binding affinity.

cluster_parasite Parasite Cell Tegument Tegument/Cell Membrane Mitochondrion Mitochondrion (Target Site) Tegument->Mitochondrion Efflux_Pump Efflux Pump (e.g., ABC Transporter) Increased_Efflux Increased Efflux Efflux_Pump->Increased_Efflux Target_Modification Target Site Modification Mitochondrion->Target_Modification Salicylanilide Salicylanilide (e.g., this compound) Salicylanilide->Tegument Normal Influx Salicylanilide->Efflux_Pump Expelled Reduced_Influx Reduced Influx (Permeability Barrier) Salicylanilide->Reduced_Influx Reduced_Influx->Tegument

Caption: Potential mechanisms of resistance to salicylanilides.

References

Synergistic Potential of Resorantel in Combination Anthelmintic Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of anthelmintic resistance necessitates the exploration of novel treatment strategies to ensure effective parasite control. One promising approach is the use of combination therapies, where two or more drugs with different mechanisms of action are co-administered. This guide provides a comparative overview of the synergistic potential of Resorantel, a salicylanilide anthelmintic, when used in conjunction with other classes of anthelmintics.

Due to the limited publicly available quantitative data on the synergistic effects of this compound combinations, this guide draws upon a key study in ostriches and the distinct mechanisms of action of the involved compounds to build a case for their potential synergistic interactions.

Evidence of Synergistic Efficacy

A pivotal study by Gruss et al. (1988) investigated the efficacy of this compound against the cestode Houttuynia struthionis in ostriches. The abstract of this study reports that this compound, at a dosage of 130 mg/kg, was found to be "highly effective" when administered alone or in combination with either fenbendazole or levamisole. While the full study containing specific efficacy percentages is not widely available, the qualitative description of high efficacy in combination suggests a potential synergistic or at least additive effect.

The rationale for this enhanced efficacy lies in the distinct modes of action of these three anthelmintic classes, which target different physiological pathways within the parasite.

Comparative Analysis of Mechanisms of Action

The potential for synergy between this compound and other anthelmintics such as fenbendazole and levamisole is rooted in their complementary mechanisms of action. By targeting multiple, distinct biological pathways simultaneously, the likelihood of parasite survival is significantly reduced, and the development of resistance may be delayed.

AnthelminticDrug ClassMechanism of ActionPrimary Target
This compound SalicylanilideUncouples oxidative phosphorylation in parasite mitochondria, leading to ATP depletion and metabolic chaos.[1]Mitochondrial energy metabolism
Fenbendazole BenzimidazoleBinds to β-tubulin, inhibiting microtubule polymerization.[2][3][4] This disrupts cell division, nutrient absorption, and intracellular transport.[2]Cytoskeletal formation (Microtubules)
Levamisole ImidazothiazoleActs as a nicotinic acetylcholine receptor agonist, causing spastic paralysis of the parasite.[2][5][6][7]Neuromuscular transmission

This multi-targeted approach is visualized in the signaling pathway diagram below.

Anthelmintic Synergy cluster_drug Anthelmintic Agents cluster_pathway Parasite Biological Pathways cluster_effect Physiological Effect This compound This compound (Salicylanilide) Mitochondria Mitochondrial Oxidative Phosphorylation This compound->Mitochondria Inhibits Fenbendazole Fenbendazole (Benzimidazole) Microtubules Microtubule Polymerization Fenbendazole->Microtubules Inhibits Levamisole Levamisole (Imidazothiazole) nAChR Nicotinic Acetylcholine Receptors (nAChR) Levamisole->nAChR Stimulates ATP_Depletion ATP Depletion & Metabolic Disruption Mitochondria->ATP_Depletion Leads to Cellular_Disruption Disruption of Cell Division, Nutrient Absorption Microtubules->Cellular_Disruption Leads to Paralysis Spastic Paralysis nAChR->Paralysis Leads to Death Parasite Death ATP_Depletion->Death Cellular_Disruption->Death Paralysis->Death

Caption: Multi-target approach of combination anthelmintic therapy.

Generalized Experimental Protocol for Efficacy Evaluation

While the specific protocol from the Gruss et al. (1988) study is not available, a generalized experimental design for evaluating the efficacy of anthelmintic combinations in an avian model, such as ostriches, can be outlined as follows. This protocol is based on standard guidelines for anthelmintic efficacy testing.[8][9][10][11]

1. Animal Selection and Acclimatization:

  • Source a cohort of birds of similar age and weight, naturally or experimentally infected with the target helminth.

  • Acclimatize the birds to the housing and feeding conditions for a minimum of 7 days before the start of the experiment.

  • Confirm infection status and parasite load through fecal egg counts (FEC).

2. Experimental Design and Group Allocation:

  • Randomly allocate birds into treatment groups, with a minimum of 6-10 birds per group to ensure statistical power.

  • Typical treatment groups would include:

    • Group 1: Untreated Control (placebo)

    • Group 2: this compound monotherapy

    • Group 3: Fenbendazole monotherapy

    • Group 4: Levamisole monotherapy

    • Group 5: this compound + Fenbendazole combination

    • Group 6: this compound + Levamisole combination

3. Drug Administration:

  • Accurately weigh each bird to determine the correct dosage.

  • Administer the anthelmintics orally, as a drench or in a small amount of feed, according to the pre-determined dosages for each group.

4. Post-Treatment Monitoring and Data Collection:

  • Monitor the birds daily for any adverse reactions.

  • Collect fecal samples at specified intervals (e.g., 7 and 14 days post-treatment) to determine FEC.

  • At the end of the study period (typically 10-14 days post-treatment), humanely euthanize the birds for worm burden analysis.

5. Worm Burden Analysis:

  • Conduct necropsies to recover, identify, and count the adult and larval stages of the target helminths from the gastrointestinal tract.

6. Efficacy Calculation:

  • Calculate the percentage efficacy for each treatment group using the following formula:

    • Efficacy (%) = [ (Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group ] x 100

7. Statistical Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in worm burdens between the treatment groups.

  • A synergistic effect is indicated if the efficacy of the combination therapy is significantly greater than the additive effect of the individual monotherapies.

The following diagram illustrates the generalized workflow for such an in-vivo study.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis cluster_outcome Outcome A Animal Selection & Acclimatization B Infection Confirmation (FEC) A->B C Randomization & Group Allocation B->C D Drug Administration (Single & Combination) C->D E Post-Treatment Monitoring (FEC & Clinical Signs) D->E F Necropsy & Worm Burden Count E->F G Efficacy Calculation & Statistical Analysis F->G H Determination of Synergy G->H

Caption: Generalized workflow for an in-vivo anthelmintic synergy study.

Conclusion

While direct quantitative evidence for the synergistic effects of this compound with other anthelmintics is limited in the accessible scientific literature, the foundational principles of pharmacology strongly support this hypothesis. The distinct and complementary mechanisms of action of this compound (a salicylanilide), fenbendazole (a benzimidazole), and levamisole (an imidazothiazole) create a compelling case for their use in combination. Such multi-pronged attacks on parasite physiology are a rational strategy to enhance efficacy, broaden the spectrum of activity, and mitigate the development of resistance.

Further controlled, quantitative studies are imperative to fully elucidate the synergistic potential of this compound in combination therapies and to establish optimal dosage regimens for various host and parasite species. The generalized protocol provided herein offers a framework for conducting such vital research.

References

Comparing the safety profiles of Resorantel and other flukicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the safety profiles of key flukicidal agents, supported by experimental data and detailed methodologies.

Introduction

Liver fluke infections in livestock, primarily caused by Fasciola hepatica and Fasciola gigantica, pose a significant economic burden on the global agricultural industry. Control of these parasitic flatworms relies heavily on the use of flukicidal drugs. While efficacy is a primary consideration in drug selection, understanding the safety profile of these compounds is paramount for animal welfare, consumer safety, and regulatory compliance. This guide provides a comparative analysis of the safety profiles of Resorantel, a salicylanilide anthelmintic, and other commonly used flukicides, including triclabendazole, albendazole, closantel, and nitroxynil.

Quantitative Safety Data Comparison

The acute oral toxicity, expressed as the median lethal dose (LD50), is a critical parameter in assessing the safety of a drug. The following table summarizes the available LD50 data for this compound and other selected flukicides in various species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and species-specific differences in drug metabolism and sensitivity.

FlukicideChemical ClassSpeciesOral LD50 (mg/kg)Recommended Therapeutic Dose (mg/kg)
This compound SalicylanilideSheep> 65 (No ill effects observed)[1][2]65[1][2]
Triclabendazole BenzimidazoleRat> 8000[3][4]10-12 (Sheep & Cattle)[5][6][7]
Rabbit206[3]
Sheep & Cattle> 150-200 (Side effects observed)[8]
Albendazole BenzimidazoleRat-7.5 (Sheep), 10 (Cattle)
Closantel SalicylanilideRat262 - 342[9][10][11][12]7.5-10 (Sheep), 10-15 (Cattle)[13]
Mouse331[9]
Sheep> 40[9][14]
Cattle> 40[9]
Nitroxynil Halogenated PhenolRat170 - 450[15]10 (Sheep & Cattle, S.C.)[16][17]
Cattle55-60 (Lethal Dose, S.C.)[18]

Note: "S.C." denotes subcutaneous administration. The safety of a drug is not solely determined by its LD50 value but also by its therapeutic index, which is the ratio of the toxic dose to the therapeutic dose.

Mechanisms of Action and Toxicity

The safety and toxicity of flukicides are intrinsically linked to their mechanisms of action.

Salicylanilides (this compound and Closantel) and Halogenated Phenols (Nitroxynil): Uncoupling of Oxidative Phosphorylation

These classes of drugs act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation inhibits the production of ATP, the primary energy currency of the cell, leading to parasite death.[19][20][21][22] However, this mechanism is not entirely specific to parasites and can affect host cells at high doses, leading to toxicity.[23] The clinical signs of overdose, such as hyperthermia, metabolic acidosis, and convulsions, are direct consequences of this disruption of cellular energy metabolism.[23]

Mechanism of toxicity for salicylanilides and nitroxynil.

Benzimidazoles (Triclabendazole and Albendazole): Microtubule Disruption

Benzimidazoles selectively bind to the β-tubulin of parasitic worms, inhibiting their polymerization into microtubules.[24] Microtubules are essential for various cellular functions, including cell division, motility, and nutrient uptake. The disruption of these structures leads to the parasite's death. The selective toxicity of benzimidazoles is due to their higher affinity for parasitic β-tubulin compared to mammalian β-tubulin.[24] However, at very high doses or in sensitive individuals, some effects on host cell division can occur, which is the basis for the teratogenic potential of some compounds in this class.[24]

Benzimidazole_Mechanism cluster_parasite_cell Parasite Cell cluster_drug_action Benzimidazole Action Tubulin β-tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_functions Essential Cellular Functions (e.g., nutrient uptake, cell division) Microtubules->Cell_functions Supports Drug Triclabendazole / Albendazole Inhibition Inhibits Polymerization Drug->Inhibition Inhibition->Tubulin Disruption Microtubule Disruption Inhibition->Disruption Cell_death Parasite Death Disruption->Cell_death

Mechanism of toxicity for benzimidazoles.

Experimental Protocols for Acute Oral Toxicity (LD50) Determination

The determination of LD50 values for veterinary pharmaceuticals generally follows internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The most relevant guidelines for acute oral toxicity are OECD Test Guidelines 420 (Acute Oral Toxicity – Fixed Dose Procedure), 423 (Acute Oral Toxicity – Acute Toxic Class Method), and 425 (Acute Oral Toxicity – Up-and-Down Procedure). These modern methods are designed to reduce the number of animals required compared to the classical LD50 test.

General Protocol Outline (based on OECD Guideline 425):

  • Animal Selection: Healthy, young adult animals of a single sex (usually females, as they are often slightly more sensitive) from a commonly used laboratory strain or the target species are selected. For livestock studies, specific breeds of sheep or cattle would be used.

  • Housing and Fasting: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. Prior to dosing, animals are fasted (e.g., overnight for ruminants) to promote absorption of the test substance. Water is provided ad libitum.

  • Dose Administration: The test substance is administered orally, typically via gavage. The volume administered is kept as low as practical.

  • Dose Level Progression (Up-and-Down Procedure):

    • A single animal is dosed at a level estimated to be near the LD50.

    • The animal is observed for a defined period (e.g., 48 hours).

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

    • This process continues sequentially until a sufficient number of reversals in outcome (survival/death) are observed.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals, with close observation during the first few hours after dosing and at least daily thereafter for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method, which takes into account the sequence of outcomes at different dose levels.

OECD_425_Workflow start Start: Select Initial Dose (Best estimate of LD50) dose_animal Dose a single animal start->dose_animal observe Observe for 48 hours dose_animal->observe survives Animal Survives observe->survives Yes dies Animal Dies observe->dies No increase_dose Increase Dose for Next Animal survives->increase_dose decrease_dose Decrease Dose for Next Animal dies->decrease_dose continue_dosing Continue Sequential Dosing (until stopping criteria met) increase_dose->continue_dosing decrease_dose->continue_dosing continue_dosing->dose_animal Next Animal calculate_ld50 Calculate LD50 (Maximum Likelihood Method) continue_dosing->calculate_ld50 Stopping Criteria Met end End calculate_ld50->end

Workflow for LD50 determination using the Up-and-Down Procedure.

Adverse Effects and Withdrawal Periods

Beyond acute toxicity, the safety profile of a flukicide includes potential adverse effects at therapeutic doses and the necessary withdrawal period to ensure that drug residues in meat and milk do not pose a risk to human consumers.

FlukicideCommon Adverse Effects at OverdoseMeat Withdrawal Period (Days)Milk Withdrawal Period
This compound Not well-documented, but as a salicylanilide, may include signs of uncoupled oxidative phosphorylation.Not specifiedNot specified
Triclabendazole Generally well-tolerated; at high doses, anorexia, weight loss, and motor disturbances.[10]Varies by productVaries by product; some are approved for use in lactating animals.
Albendazole Teratogenic potential in early pregnancy (sheep).[24]Varies by productProhibited in some jurisdictions for lactating animals.
Closantel Loss of appetite, ataxia, weakness, visual disturbances, blindness.[10]28-77 (species dependent)[9]Prohibited in lactating animals.[9]
Nitroxynil Hyperthermia, hyperpnea, convulsions at high doses.[23]Varies by productProhibited in lactating animals.[25]

Conclusion

The safety of flukicides is a multifaceted issue that requires careful consideration of their chemical class, mechanism of action, and pharmacokinetic properties. Salicylanilides like this compound and Closantel, along with nitroxynil, exert their effect by uncoupling oxidative phosphorylation, a mechanism that can lead to significant host toxicity at high doses. Benzimidazoles such as triclabendazole and albendazole offer a wider safety margin due to their more specific targeting of parasitic microtubules.

While quantitative data on the acute toxicity of this compound in target species is limited, its classification as a salicylanilide suggests that its safety profile is likely comparable to that of closantel, warranting careful dose calculation and administration. Further research is needed to establish a definitive LD50 for this compound in cattle and sheep to allow for a more direct and comprehensive risk assessment. Researchers and drug development professionals should continue to prioritize the development of flukicides with high efficacy and a wide margin of safety to ensure both animal welfare and food safety.

References

Pharmacokinetic Profile: A Comparative Analysis of Resorantel and Closantel in Ruminants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacokinetic properties of the salicylanilide anthelmintics, Resorantel and Closantel, in ruminant species reveals a significant disparity in the available data. While extensive research has characterized the absorption, distribution, metabolism, and excretion (ADME) of Closantel in sheep and cattle, there is a notable scarcity of published pharmacokinetic parameters for this compound, limiting a direct quantitative comparison.

This guide synthesizes the current state of knowledge on the pharmacokinetics of both compounds in ruminants, presenting the detailed profile of Closantel and the limited available information for this compound. This information is crucial for researchers, scientists, and drug development professionals in the field of veterinary medicine to understand the disposition of these drugs in target species, which ultimately influences their efficacy and safety.

Comparative Overview of Pharmacokinetic Parameters

Due to the lack of specific pharmacokinetic data for this compound in the public domain, a direct comparison table with Closantel cannot be compiled. The following table summarizes the key pharmacokinetic parameters for Closantel in sheep and cattle.

Table 1: Pharmacokinetic Parameters of Closantel in Ruminants

ParameterSheepCattleSource(s)
Route of Administration Oral (drench), Intramuscular (IM)Oral (drench), Intramuscular (IM), Subcutaneous (SC)[1][2][3]
Dosage 10 mg/kg (Oral), 5 mg/kg (IM)10 mg/kg (Oral), 2.5 - 5 mg/kg (IM/SC)[1][2][3]
Peak Plasma Concentration (Cmax) 47.0 ± 11.1 µg-eq/ml (Oral, 10 mg/kg), 47.9 ± 4.4 µg-eq/ml (IM, 5 mg/kg)~45 µg/ml (IM, 5 mg/kg)[1][3]
Time to Peak Plasma Concentration (Tmax) 8 - 24 hours (Oral & IM)2 - 4 days (IM)[1][3]
Plasma Half-Life (t½) 22.7 - 26.7 daysApproximately 15 days[1][3]
Bioavailability (Oral vs. IM) Oral bioavailability is approximately half that of an intramuscular dose.Not explicitly stated, but parenteral administration is noted to be superior.[1][4]
Metabolism Minimal metabolism. The parent drug is the major component in plasma and feces. Metabolites include 3-monoiodoclosantel and 5-monoiodoclosantel.Similar to sheep, with the parent drug being the major constituent in feces and most tissues.[1][2]
Excretion Primarily through feces (80-90% as parent drug).Primarily through feces.[1][2]

This compound:

Experimental Protocols

The pharmacokinetic data for Closantel presented in this guide are derived from studies employing methodologies similar to the following:

Typical Experimental Protocol for a Pharmacokinetic Study of Closantel in Sheep:

  • Animals: A cohort of healthy adult sheep, often of a specific breed (e.g., Texel), are used. The animals are typically housed in conditions that prevent external parasitic infections and are acclimatized before the study.

  • Drug Administration:

    • Oral Group: A specified dose of Closantel (e.g., 10 mg/kg body weight) is administered as an oral drench.[1]

    • Parenteral Group: A specified dose of Closantel (e.g., 5 mg/kg body weight) is administered via intramuscular or subcutaneous injection.[1]

  • Sample Collection: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 4, 8, 24, 48, 96, and 168 hours, and then weekly).[1]

  • Sample Processing and Analysis: Plasma is separated by centrifugation. The concentration of Closantel and its metabolites in the plasma is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).[2]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using appropriate pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Visualizing Key Processes

To illustrate the methodologies and biological processes involved, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_sampling Sampling & Analysis Phase cluster_analysis Data Analysis Phase Animal_Selection Animal Selection (e.g., Healthy Sheep) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Oral_Admin Oral Administration (Drench) Acclimatization->Oral_Admin Parenteral_Admin Parenteral Administration (IM/SC) Acclimatization->Parenteral_Admin Blood_Collection Serial Blood Collection Oral_Admin->Blood_Collection Parenteral_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation HPLC_Analysis HPLC Analysis Plasma_Separation->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling HPLC_Analysis->PK_Modeling Parameter_Determination Determination of Cmax, Tmax, t½, etc. PK_Modeling->Parameter_Determination

Caption: Experimental workflow for a typical pharmacokinetic study in ruminants.

closantel_metabolism cluster_metabolites Metabolites Closantel Closantel (Parent Drug) Monoiodo_3 3-monoiodoclosantel Closantel->Monoiodo_3 Reductive Deiodination Monoiodo_5 5-monoiodoclosantel Closantel->Monoiodo_5 Reductive Deiodination

Caption: Simplified metabolic pathway of Closantel in ruminants.

Conclusion

The pharmacokinetic profile of Closantel in ruminants is well-documented, characterized by good absorption, extensive plasma protein binding, a long elimination half-life, and minimal metabolism.[7] This long half-life contributes to its sustained therapeutic effect. In contrast, the pharmacokinetic properties of this compound in ruminants remain largely uncharacterized in publicly available literature. While its efficacy as an anthelmintic is established, the absence of pharmacokinetic data, such as its rate and extent of absorption, distribution, and elimination, precludes a detailed comparative analysis with Closantel. Further research is warranted to elucidate the pharmacokinetic profile of this compound to enable a more comprehensive understanding and comparison of these two important salicylanilide anthelmintics.

References

Safety Operating Guide

Navigating the Safe Disposal of Resorantel in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Resorantel, a benzamide derivative used as an anthelmintic. Adherence to these procedures is paramount for personnel safety and environmental protection.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics to inform safe handling and disposal practices.

PropertyValueSource
Molecular FormulaC₁₃H₁₀BrNO₃[1][2]
Molecular Weight308.13 g/mol [1][2]
CAS Number20788-07-2[1][2]
AppearanceWhite to off-white solid[3]
Solubility (DMSO)250 mg/mL (811.35 mM)[3]

Standard Operating Procedure for this compound Disposal

Given that a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not identified, the following procedural guidance is based on general best practices for the disposal of research chemicals of this nature. It is imperative to consult your institution's specific hazardous waste management protocols and, if available, a substance-specific SDS.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

2. Disposal of Unused or Waste this compound:

  • Do not dispose of this compound down the drain or in regular trash.

  • Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container.

  • The container must be compatible with the chemical and clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Follow your institution's procedures for the pickup and disposal of chemical waste.

3. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate must be collected and disposed of as hazardous chemical waste.

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, though institutional policies may vary.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect the absorbent material and the spilled substance into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • For large spills, contact your institution's environmental health and safety (EHS) office immediately.

5. Decontamination of Labware:

  • Glassware and other lab equipment contaminated with this compound should be decontaminated by rinsing with an appropriate solvent.

  • The solvent rinsate must be collected and disposed of as hazardous waste.

Experimental Protocols

Detailed experimental protocols for the use of this compound as an anthelmintic in sheep have been described in research literature. One study administered a single oral dose of 65 mg/kg to sheep naturally infected with paramphistomiasis.[3] The study monitored the clinical signs and general condition of the animals post-treatment.[3] For in vitro studies, stock solutions can be prepared by dissolving this compound in DMSO.[3][4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.

Resorantel_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Waste this compound waste_type->unused_product Solid/Solution empty_container Empty this compound Container waste_type->empty_container Container contaminated_material Contaminated Materials (e.g., PPE, spill debris) waste_type->contaminated_material Debris collect_hw Collect in Labeled Hazardous Waste Container unused_product->collect_hw triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_contaminated Collect in Labeled Hazardous Waste Container contaminated_material->collect_contaminated contact_ehs Arrange for Hazardous Waste Pickup with EHS collect_hw->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->contact_ehs collect_contaminated->contact_ehs

Caption: Logical workflow for the safe disposal of this compound waste streams.

References

Personal protective equipment for handling Resorantel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Resorantel (CAS No. 20788-07-2). Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. All PPE should be inspected before use and disposed of or decontaminated properly after handling the compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before use.
Body Protection Laboratory CoatA full-length lab coat should be worn to protect skin and personal clothing.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the powder form to avoid inhalation of fine particles.

Operational Plan for Handling this compound

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure the work area is clean and uncluttered.
  • Verify that a safety shower and eyewash station are readily accessible.
  • Assemble all necessary equipment and reagents before handling the compound.
  • Put on all required personal protective equipment as specified in the table above.

2. Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to minimize dust generation.
  • Avoid direct contact with skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the designated handling area.
  • Use appropriate tools (spatulas, scoops) for transferring the solid compound to prevent contamination and spillage.
  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.
  • Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials.
  • Refer to the product's specific storage temperature requirements.

4. In Case of a Spill:

  • Evacuate the immediate area.
  • Wear appropriate PPE, including respiratory protection.
  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
  • Collect the absorbed material into a sealed container for proper disposal.
  • Clean the spill area with a suitable decontaminating agent.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

1. Waste Collection:

  • Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent materials) in a designated, labeled hazardous waste container.
  • Collect all liquid waste (e.g., unused solutions, rinsates) in a separate, labeled hazardous waste container.

2. Container Management:

  • Keep waste containers tightly sealed when not in use.
  • Store waste containers in a designated secondary containment area.

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
  • Do not dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Prep 1. Assemble Materials & Don PPE Handling 2. Handle in Ventilated Area Prep->Handling Storage 3. Store Properly Handling->Storage Spill Spill Occurs Handling->Spill WasteCollection 4. Collect Waste Handling->WasteCollection Generate Waste Storage->Handling Retrieve for Use Contain Contain & Clean Spill->Contain Contain->WasteCollection Disposal 5. Dispose via EHS WasteCollection->Disposal

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.